molecular formula C14H22ClN B170232 N-(2-Phenylethyl)cyclohexanamine hydrochloride CAS No. 197357-53-2

N-(2-Phenylethyl)cyclohexanamine hydrochloride

Katalognummer: B170232
CAS-Nummer: 197357-53-2
Molekulargewicht: 239.78 g/mol
InChI-Schlüssel: KMGVGCWIMGWPEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Phenylethyl)cyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(2-phenylethyl)cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGVGCWIMGWPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(2-Phenylethyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenylethyl)cyclohexanamine hydrochloride is a synthetic compound featuring a phenylethylamine backbone N-substituted with a cyclohexyl group. While direct pharmacological studies on this specific molecule are not extensively available in peer-reviewed literature, its structural components suggest a potential for interaction with key neurological pathways. The phenylethylamine scaffold is a well-established pharmacophore found in a wide array of psychoactive substances and therapeutics that modulate monoaminergic systems. Concurrently, the cyclohexanamine moiety is a feature of various biologically active compounds. This technical guide synthesizes information from structurally related molecules to propose a putative mechanism of action for this compound and outlines a comprehensive experimental strategy to elucidate its precise pharmacological profile.

Introduction and Structural Rationale

This compound possesses a unique hybrid structure that implies a potential for a complex pharmacological profile. The core structure is comprised of:

  • A Phenylethylamine Moiety: This structural backbone is famously present in endogenous neurotransmitters like dopamine and norepinephrine, as well as in a broad class of synthetic compounds that act as central nervous system stimulants, hallucinogens, and antidepressants. These compounds frequently target monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors.[1][2]

  • An N-Cyclohexyl Substitution: The addition of a bulky, lipophilic cyclohexyl group to the nitrogen atom can significantly influence the compound's affinity and selectivity for various molecular targets compared to its parent phenylethylamine. Structure-activity relationship (SAR) studies on phenylethylamine derivatives have shown that N-substitution can dramatically alter pharmacological activity.[3][4] For instance, N-benzyl substitution on certain phenethylamines is known to enhance potency at serotonin 5-HT2A receptors.[3] While a cyclohexyl group is not a benzyl group, its steric and electronic properties will undoubtedly play a crucial role in receptor and transporter interactions.

Given this structural amalgamation, a primary hypothesis is that this compound functions as a modulator of monoaminergic systems. A secondary, less direct, line of inquiry could also consider its structural similarity to arylcyclohexylamines, a class of compounds known for their N-methyl-D-aspartate (NMDA) receptor antagonism.[5][6]

Proposed (Hypothetical) Mechanism of Action

Based on the aforementioned structural analysis, the most probable mechanism of action for this compound involves the modulation of monoamine neurotransmission. The primary molecular targets are likely to be monoamine transporters and/or G-protein coupled receptors.

Interaction with Monoamine Transporters

A plausible hypothesis is that this compound acts as an inhibitor of DAT, NET, and/or SERT, thereby increasing the synaptic concentration of their respective neurotransmitters. The phenylethylamine core is a known substrate and/or inhibitor for these transporters.[7] The N-cyclohexyl group would influence the binding affinity and selectivity for each transporter subtype.

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism

Alternatively, or in conjunction with transporter activity, the compound may exhibit direct agonist or antagonist activity at various GPCRs. Key candidates include:

  • Dopamine Receptors (D1-D5): Modulation of these receptors could lead to a range of effects on motor control, motivation, and cognition.

  • Serotonin Receptors (5-HT1A, 5-HT2A/2C, etc.): Interaction with these receptors is a hallmark of many psychoactive phenylethylamines and could mediate effects on mood, perception, and anxiety.[8][9]

  • Adrenergic Receptors (α1, α2, β1, β2): Activity at these receptors could influence cardiovascular function and arousal.[10]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and its derivatives are known agonists of TAAR1, a receptor involved in regulating monoaminergic systems.[2]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound.

Putative_Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition? NET Norepinephrine Transporter (NET) Compound->NET Inhibition? SERT Serotonin Transporter (SERT) Compound->SERT Inhibition? D_Receptor Dopamine Receptors Compound->D_Receptor Agonism/ Antagonism? NE_Receptor Adrenergic Receptors Compound->NE_Receptor Agonism/ Antagonism? 5HT_Receptor Serotonin Receptors Compound->5HT_Receptor Agonism/ Antagonism? Synaptic_DA DAT->Synaptic_DA Reuptake Synaptic_NE NET->Synaptic_NE Reuptake Synaptic_5HT SERT->Synaptic_5HT Reuptake VMAT2 VMAT2 DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle 5HT_vesicle Serotonin Vesicle Downstream_Signaling Downstream Signaling Cascades D_Receptor->Downstream_Signaling NE_Receptor->Downstream_Signaling 5HT_Receptor->Downstream_Signaling Synaptic_DA->D_Receptor Binding Synaptic_NE->NE_Receptor Binding Synaptic_5HT->5HT_Receptor Binding

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic and multi-faceted experimental approach is required.

In Vitro Assays

Objective: To determine the binding affinity of this compound for a panel of monoamine receptors and transporters.

Methodology: Radioligand binding assays are the gold standard for this purpose.[11]

Step-by-Step Protocol (Example for Dopamine D2 Receptor):

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the D2 receptor (e.g., [³H]-spiperone).

    • Add increasing concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled D2 antagonist).

    • Incubate at room temperature to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

This protocol should be repeated for a comprehensive panel of receptors (dopamine, serotonin, adrenergic subtypes) and transporters (DAT, NET, SERT).

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

Methodology: For GPCRs, functional assays can measure downstream signaling events such as changes in intracellular calcium levels or cAMP production.[12][13][14]

Step-by-Step Protocol (Example for a Gq-coupled Receptor using a Calcium Mobilization Assay):

  • Cell Preparation:

    • Culture cells expressing the target receptor (e.g., CHO cells expressing the 5-HT2A receptor).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Performance:

    • Add varying concentrations of this compound to the cells.

    • Measure the fluorescence intensity over time using a plate reader with fluorescence detection capabilities. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Plot the change in fluorescence against the compound concentration to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists).

The following diagram illustrates a typical experimental workflow for in vitro characterization.

In_Vitro_Workflow Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay For high-affinity targets Data_Analysis Data Analysis and Pharmacological Profile Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro characterization.

Objective: To assess if the compound inhibits the activity of MAO-A or MAO-B, as this is a common activity for some phenylethylamine derivatives.[15][16]

Methodology: A fluorometric or chemiluminescent assay using a specific MAO substrate.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microplate, combine recombinant human MAO-A or MAO-B enzyme with varying concentrations of this compound.

    • Include positive controls (known MAO inhibitors like clorgyline for MAO-A and selegiline for MAO-B) and negative controls (vehicle).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine) and a detection reagent.

    • Incubate at 37°C.

  • Detection and Analysis:

    • Measure the fluorescence or luminescence signal.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value.

In Vivo Studies

Objective: To investigate the physiological and behavioral effects of this compound in animal models.

Methodology: A battery of behavioral tests can be employed to assess stimulant, antidepressant-like, and other psychoactive effects.

Examples of In Vivo Experiments:

  • Locomotor Activity: To assess stimulant or sedative effects.[17]

  • Forced Swim Test/Tail Suspension Test: To evaluate potential antidepressant-like activity.

  • Drug Discrimination Studies: To compare the subjective effects of the compound to known drugs (e.g., stimulants, hallucinogens).

  • Microdialysis: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions following drug administration.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of in vitro data that could be generated from the described experiments.

TargetAssay TypeRadioligand/SubstrateKi (nM)EC50/IC50 (nM)Activity
DAT Binding[³H]-WIN 35,428150--
NET Binding[³H]-Nisoxetine85--
SERT Binding[³H]-Citalopram500--
D2 Receptor Binding[³H]-Spiperone250--
5-HT2A Receptor Binding[³H]-Ketanserin50--
5-HT2A Receptor Functional (Ca²⁺)--120Partial Agonist
MAO-A InhibitionKynuramine->10,000Inactive
MAO-B InhibitionKynuramine->10,000Inactive

Conclusion

The mechanism of action of this compound remains to be definitively elucidated through rigorous experimental investigation. However, based on its chemical structure, it is highly probable that this compound interacts with the monoaminergic system. The proposed experimental workflow, encompassing in vitro binding and functional assays followed by in vivo behavioral and neurochemical studies, provides a comprehensive framework for characterizing its pharmacological profile. The insights gained from such studies will be crucial for understanding its potential therapeutic applications and toxicological properties.

References

  • Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Kim, K., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link]

  • Halberstadt, A. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 56(24), 9938-9954. [Link]

  • Beregi, S. L., & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittel-Forschung, 27(1), 116-118. [Link]

  • Robinet, E., et al. (1987). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry, 30(8), 1431-1437. [Link]

  • Elder, J. R., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55734. [Link]

  • Simões, R. D. S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(2), 241. [Link]

  • Phenethylamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Gardner, A., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(1), jcs260593. [Link]

  • Arylcyclohexylamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Kaczor, A. A., et al. (2021). Computational and experimental approaches to probe GPCR activation and signaling. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Hossain, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link]

  • Caers, J., et al. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. JoVE. [Link]

  • Dolder, P. C., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1540. [Link]

  • Kim, Y., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(5), 489-498. [Link]

  • Cyclohexanamine. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 4(11), 1448-1458. [Link]

  • Sabelli, H. C., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Medical Journal of Therapeutics, 1(1), 1-13. [Link]

  • Kim, Y., et al. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]

  • Montanari, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]

  • Kim, Y., et al. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]

  • Miyata, T., et al. (1969). Pharmacological characteristics of cyclohexylamine, one of metabolites of cyclamate. Life Sciences, 8(15), 843-853. [Link]

  • Szpakowska, M., et al. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Endocrinology, 13, 1008083. [Link]

  • Ullah, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(11), 3299. [Link]

  • Lee, J. H., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 6(12), 1913-1921. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-(2-Phenylethyl)cyclohexanamine Hydrochloride (CAS 197357-53-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of N-(2-Phenylethyl)cyclohexanamine Hydrochloride, registered under CAS number 197357-53-2. This document is intended to serve as a foundational resource for researchers engaged in chemical synthesis, drug discovery, and pharmacological evaluation. Given the limited publicly available data for this specific molecule, this guide synthesizes direct information with well-established principles from related chemical classes to provide a robust and practical framework for scientific inquiry.

Chemical Identity and Molecular Structure

This compound is a secondary amine salt. The core structure consists of a cyclohexane ring and a phenylethyl group attached to a central nitrogen atom. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many research applications.

The IUPAC name for this compound is N-(2-phenylethyl)cyclohexanamine;hydrochloride.[1] It is also known by synonyms such as BENZENEETHANAMINE, N-CYCLOHEXYL-, HYDROCHLORIDE.[1]

Molecular Structure:

The chemical structure comprises a cyclohexyl moiety and a phenylethyl moiety bound to a secondary amine.

Chemical Structure of this compound

Structural Elucidation Workflow:

The structural confirmation of this compound would typically rely on a combination of spectroscopic techniques.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Reductive Amination Reductive Amination Column Chromatography Column Chromatography Reductive Amination->Column Chromatography Crude Product Recrystallization Recrystallization Column Chromatography->Recrystallization Purified Product NMR Spectroscopy NMR Spectroscopy Recrystallization->NMR Spectroscopy Final Product Mass Spectrometry Mass Spectrometry Recrystallization->Mass Spectrometry IR Spectroscopy IR Spectroscopy Recrystallization->IR Spectroscopy Elemental Analysis Elemental Analysis Recrystallization->Elemental Analysis

Caption: Workflow for Synthesis and Structural Confirmation.

Physicochemical Properties

PropertyValueSource
CAS Number 197357-53-2[1]
Molecular Formula C14H22ClN[1]
Molecular Weight 239.78 g/mol [1]
Purity 95%[1]
Physical State Not available[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available[1]
Chemical Stability Stable under recommended temperatures and pressures.[1]

Synthesis Methodology: Reductive Amination

A common and efficient method for the synthesis of N-substituted cyclohexylamines is the reductive amination of cyclohexanone. This process involves the reaction of a ketone (cyclohexanone) with an amine (2-phenylethylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Pathway:

cluster_reaction Reaction Steps Cyclohexanone Imine Intermediate Cyclohexanone->Imine Intermediate + 2-Phenylethylamine - H2O 2-Phenylethylamine N-(2-Phenylethyl)cyclohexanamine Imine Intermediate->N-(2-Phenylethyl)cyclohexanamine Reduction (e.g., NaBH4, H2/Pd-C) Final Product N-(2-Phenylethyl)cyclohexanamine->Final Product + HCl HCl HCl Compound N-(2-Phenylethyl)cyclohexanamine HCl In Vitro Screening In Vitro Receptor Binding Assays (e.g., 5-HT, Dopamine, Norepinephrine Receptors) Compound->In Vitro Screening Functional Assays Functional Assays (e.g., Calcium Imaging, cAMP Assays) In Vitro Screening->Functional Assays Identified Targets In Vivo Studies In Vivo Behavioral Models (e.g., Locomotor Activity, Drug Discrimination) Functional Assays->In Vivo Studies Confirmed Activity ADMET Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In Vivo Studies->ADMET Profiling Demonstrated Efficacy Lead Optimization Lead Optimization ADMET Profiling->Lead Optimization Favorable Profile

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(2-Phenylethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of N-(2-Phenylethyl)cyclohexanamine. It is intended for researchers, scientists, and professionals in drug development who are engaged with phenethylamine derivatives and require a deep understanding of their three-dimensional architecture. This document synthesizes established principles of conformational analysis with detailed methodologies for experimental and computational characterization.

Introduction: The Structural Significance of N-(2-Phenylethyl)cyclohexanamine

N-(2-Phenylethyl)cyclohexanamine is a secondary amine that incorporates two key pharmacophoric fragments: a phenylethylamine moiety and a cyclohexylamine scaffold. The phenylethylamine core is characteristic of many neurotransmitters and psychoactive compounds, playing a crucial role in their interaction with biological targets. The cyclohexyl group, a bulky and lipophilic substituent, significantly influences the molecule's steric profile and pharmacokinetic properties.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the dynamic equilibrium between its accessible conformations. For a flexible molecule like N-(2-Phenylethyl)cyclohexanamine, understanding the preferred spatial arrangement of its constituent parts is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced potency and selectivity. This guide will delve into the conformational intricacies of this molecule, providing a framework for its comprehensive analysis.

Deconstructing the Conformational Complexity

The overall conformation of N-(2-Phenylethyl)cyclohexanamine is determined by the interplay of several rotational and inversional degrees of freedom. To simplify the analysis, we can consider the conformational preferences of its two primary components: the N-substituted cyclohexylamine ring and the flexible phenylethyl side chain.

The Cyclohexylamine Moiety: Chair Conformation and Substituent Orientation

The cyclohexane ring predominantly adopts a strain-free chair conformation . In this conformation, the substituents on each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

For N-(2-Phenylethyl)cyclohexanamine, the key considerations are the orientation of the bulky phenylethyl group and the nitrogen's lone pair of electrons. Due to steric hindrance, large substituents on a cyclohexane ring strongly prefer the more spacious equatorial position. Therefore, it is highly probable that the N-(2-phenylethyl) group will reside in the equatorial position to minimize steric strain. This leads to two possible chair conformers in equilibrium, differing in the orientation of the nitrogen's lone pair (axial vs. equatorial). The energy barrier for nitrogen inversion is typically low, leading to a rapid equilibrium between these two forms at room temperature.

The Phenylethylamine Side Chain: The Gauche vs. Anti Conundrum

The flexibility of the phenylethyl side chain is primarily governed by the rotation around the Cα-Cβ and Cβ-N bonds. The most significant conformational aspect of the phenylethylamine fragment is the equilibrium between the gauche (folded) and anti (extended) conformations with respect to the C-C-N-C dihedral angle.

Computational and spectroscopic studies on 2-phenethylamine have revealed that in the gas phase, the gauche conformer is surprisingly stable, and in some cases, even more stable than the anti conformer.[1][2] This stability is attributed to a weak, non-covalent interaction between the amine's lone pair or N-H bond and the π-electron system of the aromatic ring (an N-H···π interaction).[1]

In N-(2-Phenylethyl)cyclohexanamine, this equilibrium will be influenced by the steric bulk of the cyclohexyl group and the solvent environment. The interplay between the stabilizing N-H···π interaction in the gauche form and the potential for steric clashes with the cyclohexyl ring makes the conformational preference of this side chain a critical point of investigation.

The combination of the cyclohexyl chair conformations and the phenylethyl side-chain rotamers leads to a complex potential energy surface with several possible low-energy conformers. The following diagram illustrates the primary conformational questions for this molecule.

G cluster_cyclohexane Cyclohexylamine Conformation cluster_phenylethylamine Phenylethylamine Side Chain cluster_overall Overall Molecular Conformation C1 Chair Conformer 1 (Phenylethyl Equatorial) C2 Chair Conformer 2 (Phenylethyl Axial - High Energy) C1->C2 Ring Flip O1 Equatorial-Gauche C1->O1 O2 Equatorial-Anti C1->O2 P1 Gauche Conformation (Folded - N-H...π interaction) P2 Anti Conformation (Extended) P1->P2 C-C Bond Rotation P1->O1 P2->O2 caption Key Conformational Equilibria

Caption: Key Conformational Equilibria in N-(2-Phenylethyl)cyclohexanamine.

Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling and experimental spectroscopic techniques is essential for a thorough conformational analysis of N-(2-Phenylethyl)cyclohexanamine.

Computational Chemistry: Mapping the Potential Energy Surface

Computational methods are invaluable for exploring the conformational landscape, identifying stable conformers, and estimating their relative energies. Density Functional Theory (DFT) is a powerful and widely used method for such studies.

Workflow for Computational Conformational Analysis:

G start Initial 3D Structure Generation mm_search Molecular Mechanics (MM) Conformational Search start->mm_search dft_opt DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G(d)) mm_search->dft_opt freq_calc Frequency Calculations (Confirm Minima, Obtain Thermodynamic Data) dft_opt->freq_calc sp_energy Single-Point Energy Refinement (Higher Level of Theory, e.g., M06-2X/6-311+G(d,p)) freq_calc->sp_energy solvation Inclusion of Solvent Effects (e.g., PCM, SMD) sp_energy->solvation analysis Analysis of Results: Relative Energies, Dihedral Angles, Boltzmann Populations solvation->analysis caption Computational Workflow

Caption: A typical workflow for the computational conformational analysis.

Detailed Protocol for DFT-Based Conformational Analysis:

  • Initial Structure Generation: Generate an initial 3D structure of N-(2-Phenylethyl)cyclohexanamine using molecular building software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field) to explore the rotational space of the flexible bonds and identify a set of low-energy conformers.

  • DFT Geometry Optimization: Subject the low-energy conformers from the molecular mechanics search to full geometry optimization using a reliable DFT functional and basis set, for instance, B3LYP with the 6-31G(d) basis set. This will refine the structures of the potential energy minima.

  • Vibrational Frequency Calculations: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (zero-point vibrational energy, thermal corrections) necessary for computing relative free energies.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p).[3]

  • Inclusion of Solvent Effects: Since conformational equilibria can be solvent-dependent, it is crucial to include the effects of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Analysis: Analyze the final optimized structures, their relative energies (Gibbs free energies), and key dihedral angles. The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution.

Experimental Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying the conformation of molecules in solution. Several NMR parameters are sensitive to the molecule's three-dimensional structure.[4]

Key NMR Experiments for Conformational Analysis:

  • ¹H NMR Chemical Shifts: The chemical shifts of the protons, particularly those on the cyclohexane ring, can provide clues about their axial or equatorial orientation.

  • ³J-Coupling Constants: The vicinal (three-bond) proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation. Measuring these coupling constants in the cyclohexane ring and the ethyl linker can provide valuable information about the ring's conformation and the side chain's rotamer populations.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are close to each other (typically < 5 Å). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal proximities between protons on the cyclohexyl ring and the phenylethyl moiety, providing direct evidence for the preferred conformation. For instance, an NOE between a proton on the phenyl ring and a proton on the cyclohexyl ring would be strong evidence for a folded, gauche-like conformation.

Detailed Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve a pure sample of N-(2-Phenylethyl)cyclohexanamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration appropriate for the desired NMR experiments (typically 5-10 mg in 0.5-0.7 mL).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton spin-spin coupling networks and aid in resonance assignment.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

    • Acquire a 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with an appropriate mixing time (e.g., 300-800 ms for NOESY) to observe through-space correlations.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

    • Extract ³JHH coupling constants from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.

    • Analyze the NOESY spectrum to identify key spatial proximities. Compare the observed NOEs with the inter-proton distances in the computationally generated low-energy conformers.

    • Integrate the experimental data with the computational results to build a self-consistent model of the predominant solution-phase conformation(s).

Table 1: Summary of Analytical Techniques for Conformational Analysis

TechniqueInformation ProvidedCausality Behind Choice
Computational Chemistry (DFT) Identifies low-energy conformers, calculates relative energies and populations, predicts geometric parameters (bond lengths, angles, dihedrals).Provides a theoretical framework for understanding the conformational landscape before experimental work. It is cost-effective for exploring a wide range of possibilities.
¹H and ¹³C NMR Spectroscopy Provides information on the chemical environment of each nucleus, connectivity, and through-bond couplings.Essential for structural verification and as a foundation for more advanced NMR experiments.
2D COSY NMR Establishes proton-proton coupling networks.Crucial for the unambiguous assignment of proton resonances in complex spin systems.
2D NOESY/ROESY NMR Identifies protons that are close in space (< 5 Å).Provides direct experimental evidence for the folded (gauche) vs. extended (anti) conformation of the side chain and the relative orientation of the two moieties.
X-ray Crystallography Provides the precise solid-state structure of the molecule.Offers the "gold standard" for molecular structure if a suitable single crystal can be obtained. However, the solid-state conformation may not be the same as the one in solution.

Predicted Conformational Profile and Conclusion

Based on the foundational principles of conformational analysis, the most probable low-energy conformation of N-(2-Phenylethyl)cyclohexanamine in a non-polar solvent is predicted to feature:

  • A chair conformation of the cyclohexane ring.

  • An equatorial orientation of the bulky N-(2-phenylethyl) substituent to minimize steric strain.

  • A significant population of the gauche conformer for the phenylethyl side chain, stabilized by an intramolecular N-H···π interaction.

However, the energetic balance between the gauche and anti conformers is likely to be subtle and potentially solvent-dependent. A comprehensive investigation utilizing the detailed computational and NMR spectroscopic protocols outlined in this guide is essential for a definitive characterization of the conformational landscape of this important molecule. Such an understanding is a critical prerequisite for the successful design and development of novel therapeutic agents based on the N-(2-Phenylethyl)cyclohexanamine scaffold.

References

  • Grimme, S., Hansen, A., Ehlert, S., & Mewes, J.-M. (2021). r²SCAN-3c: A “Swiss army knife” composite electronic-structure method. The Journal of Chemical Physics, 154(6), 064103. [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(39), e202205735. [Link]

  • Godfrey, P. D., Hatherley, L. D., & Brown, R. D. (1995). The Shape of Neurotransmitters: The Molecular Structures of the Two Most Stable Conformers of Gaseous 2-Phenylethylamine. Journal of the American Chemical Society, 117(31), 8204–8210. [Link]

  • Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]

  • Cabezas, C., Varela, M., & Alonso, J. L. (2007). Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. Physical Chemistry Chemical Physics, 9(32), 4521–4527. [Link]

  • Navarro-Retamal, C., & Pérez, C. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Marine Drugs, 20(2), 85. [Link]

  • Ferreira, R. J., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(5), 1149. [Link]

  • Goti, A., et al. (2009). Conformational Preferences of 1-amino-2-phenylcyclohexanecarboxylic Acid, a Phenylalanine Cyclohexane Analogue. The Journal of Organic Chemistry, 74(20), 7834–7843. [Link]

Sources

Technical Guide: A Mechanistic and Methodological Framework for the Inhibition of Ganglioside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Principles of Ganglioside Synthesis and Its Inhibition

The Biological Significance of Gangliosides

Gangliosides are a class of glycosphingolipids characterized by a ceramide lipid anchor and a complex oligosaccharide chain containing one or more sialic acid residues.[1][2] They are integral components of the outer leaflet of the plasma membrane, particularly abundant in the central nervous system.[3] Gangliosides are not merely structural lipids; they are key modulators of cellular function, participating in:

  • Signal Transduction: Modulating the function of membrane receptors, such as growth factor receptors.[4]

  • Cell-Cell Recognition and Adhesion: Acting as ligands for cell surface lectins.

  • Pathogen Interaction: Serving as host cell receptors for viruses and bacterial toxins.[2]

Given their roles in fundamental cellular processes, aberrant ganglioside expression is implicated in numerous pathologies, including lysosomal storage disorders (e.g., Gaucher and Tay-Sachs disease), neurodegenerative diseases, and cancer progression.[4][5][6]

Glucosylceramide Synthase: The Gateway to Ganglioside Synthesis

The biosynthesis of nearly all gangliosides begins with a critical, rate-limiting step: the transfer of glucose from UDP-glucose to a ceramide backbone. This reaction is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase , more commonly known as Glucosylceramide Synthase (GCS) .[5][7]

By converting ceramide to glucosylceramide (GlcCer), GCS initiates the entire cascade of glycosphingolipid synthesis.[8] Downstream enzymes subsequently add more sugar and sialic acid units to create the complex array of gangliosides (GM3, GD3, GM1, etc.). Therefore, inhibiting GCS provides a powerful therapeutic and research strategy known as Substrate Reduction Therapy (SRT) .[7][9][10] By blocking the first committed step, SRT aims to decrease the production of all downstream glycosphingolipids, thereby preventing their accumulation in disease states.[7][11]

GCS_Pathway

Caption: The ganglioside synthesis pathway, highlighting the inhibitory action on GCS.

A Profile of Exemplary GCS Inhibitors

A number of small molecules have been developed to specifically inhibit GCS. These compounds often function as ceramide analogues, competitively inhibiting the enzyme's active site.[4]

  • D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP): A widely used research tool for studying the cellular effects of ganglioside depletion.[12][13] It effectively inhibits GCS and has been shown to suppress cell proliferation in cancer models by targeting critical signaling pathways.[4][14]

  • Eliglustat (Cerdelga®): An FDA-approved oral SRT for the treatment of Gaucher disease type 1.[11] It is a potent and specific GCS inhibitor that reduces the rate of glucosylceramide production, helping to restore metabolic balance in patients.[7][11][15] Its in vitro IC50 is approximately 24-25 nM.[9][15]

These compounds serve as the gold standard for validating experimental systems designed to test novel inhibitors like N-(2-Phenylethyl)cyclohexanamine hydrochloride.

Section 2: Experimental Design and Protocols

Validating the inhibition of ganglioside synthesis requires a multi-step workflow, from cell culture to sophisticated analytical quantification. This section provides a comprehensive, self-validating protocol.

Experimental_Workflow

Caption: A generalized workflow for assessing the inhibition of ganglioside synthesis.

Materials and Reagents
Reagent/MaterialRecommended SpecificationsPurpose
Cell Line Human liver cancer (e.g., JHH7), fibroblasts, or other relevant lineBiological system for testing
GCS Inhibitor Test compound, PDMP (positive control)Active agents
Vehicle DMSO (or appropriate solvent for inhibitor)Negative control
Culture Medium DMEM/RPMI-1640 + 10% FBSCell growth
Extraction Solvents Chloroform, Methanol (HPLC Grade)Lipid extraction
HPTLC Plate Silica Gel 60 HPTLC PlatesStationary phase for separation
HPTLC Solvents Chloroform, Methanol, 0.2% aq. CaCl₂Mobile phase for separation
Visualization Reagent Resorcinol-HCl or Orcinol-H₂SO₄Stains sialic acid for detection
LC-MS Solvents Acetonitrile, Formic Acid (LC-MS Grade)Mobile phase for LC-MS
Internal Standards Deuterated Gangliosides (e.g., GM3-d3)Quantification standard for MS
Protocol 1: In Vitro Cell Treatment and Lipid Extraction

This protocol describes the initial steps of treating cultured cells and extracting the total lipid content, which includes gangliosides.

  • Cell Seeding: Plate a suitable cell line (e.g., JHH7 liver cancer cells) in 10 cm dishes at a density that will result in ~80% confluency at the time of harvest. Culture in standard medium (e.g., DMEM + 10% FBS).

    • Rationale: Ensuring sub-confluent, healthy cells provides a consistent metabolic baseline for the experiment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the GCS inhibitor. A dose-response experiment is recommended.

    • Test Compound: this compound at various concentrations (e.g., 1, 5, 10, 25 µM).

    • Positive Control: PDMP at a known effective concentration (e.g., 25 µM).[14]

    • Vehicle Control: An equivalent volume of the solvent (e.g., DMSO) used to dissolve the inhibitors. This is critical to ensure observed effects are not due to the solvent.

  • Incubation: Incubate cells for 24-48 hours.

    • Rationale: This duration is typically sufficient to observe significant changes in ganglioside profiles following GCS inhibition.[14]

  • Harvesting: Wash cells twice with ice-cold PBS, then scrape them into a conical tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a defined volume of water. b. Add Chloroform:Methanol (2:1, v/v) to the cell suspension to achieve a final solvent ratio of Chloroform:Methanol:Water of 8:4:3. c. Vortex vigorously and agitate for 20-30 minutes to ensure complete extraction. d. Centrifuge to separate the phases. The lower organic phase contains neutral lipids, while the upper aqueous phase contains gangliosides.[16] e. Carefully collect the upper aqueous phase for ganglioside analysis.

Protocol 2: Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides excellent qualitative and semi-quantitative visualization of ganglioside profiles.[17][18]

  • Sample Spotting: Using a microsyringe, carefully spot a small volume of the extracted aqueous phase onto the origin line of an activated HPTLC plate.[19] Also spot a lane with a mixed ganglioside standard (containing GM3, GM1, GD1a, etc.) for identification.[20]

  • Chromatogram Development: Place the plate in a TLC chamber containing a mobile phase, typically Chloroform:Methanol:0.2% aqueous CaCl₂ (e.g., 60:40:9, v/v/v).[16] Allow the solvent front to migrate near the top of the plate.

  • Visualization: a. Dry the plate thoroughly. b. Spray the plate evenly with a resorcinol-HCl reagent, which specifically stains sialic acid-containing lipids.[20] c. Heat the plate (e.g., at 95-110°C) until distinct purple bands appear.[19]

  • Interpretation: Compare the lanes from treated cells to the vehicle control. A potent GCS inhibitor will cause a visible reduction or complete disappearance of all major ganglioside bands (GM3, GD1a, etc.) compared to the control. The ganglioside standard lane allows for the identification of these bands.

Protocol 3: Quantitative Analysis by LC-MS/MS

For precise quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[21][22] It offers high sensitivity and the ability to measure individual ganglioside species.[23]

  • Sample Preparation: Dry the extracted aqueous phase (from Protocol 1) under nitrogen. Reconstitute in a suitable injection solvent (e.g., Acetonitrile/Water). Add a known concentration of a deuterated internal standard (e.g., GM3-d3).[22]

    • Rationale: The internal standard corrects for variations in sample processing and instrument response, which is essential for accurate quantification.

  • LC Separation: Inject the sample onto an appropriate LC column (e.g., a HILIC column) to separate different ganglioside species.[21] Use a gradient of solvents, such as acetonitrile and water with formic acid, to elute the gangliosides.[23]

  • MS/MS Detection: Analyze the eluting compounds on a tandem mass spectrometer (e.g., a QTRAP) operating in Multiple Reaction Monitoring (MRM) mode.[3][22]

    • Rationale: MRM is highly specific. For each ganglioside, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a unique "signature" for each analyte, minimizing interference from the complex biological matrix.

  • Data Analysis: Quantify the amount of each ganglioside in the sample by comparing the peak area of the endogenous ganglioside to the peak area of its corresponding internal standard. Calculate the percent inhibition for each treated sample relative to the vehicle control.

Section 3: Data Interpretation and Expected Outcomes

A successful experiment will demonstrate a dose-dependent reduction in the levels of major gangliosides in cells treated with an effective GCS inhibitor.

Table 1: Hypothetical Quantitative LC-MS/MS Results

TreatmentConcentration (µM)GM3 Level (pmol/mg protein)% Inhibition of GM3GD1a Level (pmol/mg protein)% Inhibition of GD1a
Vehicle (DMSO)0150.20%88.50%
Test Compound1118.721%71.220%
Test Compound1045.170%25.871%
Test Compound2512.392%7.991%
PDMP (Control)2510.593%6.293%

The data should clearly show that as the concentration of the inhibitor increases, the amount of downstream gangliosides decreases significantly. The effect of a novel test compound can be benchmarked against the positive control (PDMP). This comprehensive approach, combining visual HPTLC with precise LC-MS/MS quantification, provides a robust and reliable system for characterizing inhibitors of ganglioside synthesis.

References

  • PubMed. (n.d.). Inhibitors of Glucosylceramide Synthase.
  • ACS Publications. (2022, February 21). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore.
  • MDPI. (n.d.). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases.
  • PubMed. (n.d.). A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease.
  • ACS Publications. (n.d.). Discovery and Characterization of an Inhibitor of Glucosylceramide Synthase.
  • PubMed Central. (2024, October 2). An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines.
  • ResearchGate. (2025, August 10). Eliglustat tartrate: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease.
  • Sanofi Campus. (n.d.). Cerdelga® (eliglustat) Mechanism of Action.
  • PubMed. (n.d.). D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains.
  • PubMed Central. (2024, August 27). A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Eliglustat?
  • Scribd. (2014, March 1). LC/MS/MS for Plasma Gangliosides.
  • Synapse. (2023, September 18). A Comprehensive Review of Eliglustat's R&D Innovations and Drug Target Mechanism.
  • MDPI. (2022, December 12). Improved Quantitative Approach for Monitorization of Gangliosides Structural Diversity in Fungal Cell Factories by LC-MS/MS.
  • PubMed. (n.d.). D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) Increases Endoplasmic Reticulum Stress, Autophagy and Apoptosis Accompanying Ceramide Accumulation via Ceramide Synthase 5 Protein Expression in A549 Cells.
  • JCGGDB. (n.d.). Thin-layer chromatography (TLC) of glycolipids.
  • PubMed. (2000). Ganglioside analysis by high-performance thin-layer chromatography.
  • R Discovery. (n.d.). What are the mechanisms of action of Eliglustat Tartrate at the molecular and cellular levels in its therapeutic use?
  • ScienceDirect. (2022, November 18). Ganglioside lipidomics of CNS myelination using direct infusion shotgun mass spectrometry.
  • ResearchGate. (2025, August 9). Ganglioside Analysis by High-Performance Thin-Layer Chromatography.
  • NCBI. (2021, September 27). Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies.
  • Augusta University Research Profiles. (n.d.). High-performance thin-layer chromatography and densitometric determination of brain ganglioside compositions of several species.
  • Sigma-Aldrich. (n.d.). threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride.
  • NIH. (n.d.). Ganglioside Extraction, Purification and Profiling.
  • Parchem. (n.d.). This compound (Cas 2031259-12-6).
  • PubMed Central. (n.d.). Ganglioside Biochemistry.
  • MDPI. (1989, November 3). Inhibition of Ganglioside Synthesis Suppressed Liver Cancer Cell Proliferation through Targeting Kinetochore Metaphase Signaling.
  • FUJIFILM Wako Chemicals. (n.d.). This compound.

Sources

Methodological & Application

A Systematic Approach to Reversed-Phase HPLC Method Development for the Analysis of N-(2-Phenylethyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-(2-Phenylethyl)cyclohexanamine hydrochloride. As a secondary amine with both aliphatic and aromatic moieties, this compound presents unique chromatographic challenges, including the potential for peak tailing on silica-based columns. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a logical, science-driven workflow from initial compound assessment to a finalized, ready-to-validate protocol. We will explore the critical aspects of column and mobile phase selection, detector optimization, and provide a detailed starting protocol grounded in the fundamental principles of chromatography.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₄H₂₂ClN) is an organic compound featuring a cyclohexylamine group attached to a phenylethyl chain.[1][2] Its structure combines a non-polar cyclohexyl ring and a phenyl group with a basic secondary amine, which dictates its chromatographic behavior. The analysis of such compounds is crucial in pharmaceutical development for purity assessment, stability testing, and quality control.[3][4]

The primary challenge in analyzing basic compounds like N-(2-Phenylethyl)cyclohexanamine via RP-HPLC is the interaction between the protonated amine group and residual silanol groups on the surface of conventional silica-based stationary phases. This secondary interaction can lead to poor peak shape, characterized by significant tailing, which compromises resolution and reduces the accuracy of quantification.[5] Therefore, a successful method must be designed to mitigate these effects to ensure symmetrical peaks and reproducible results.

This application note follows a systematic approach to developing an efficient analytical method, emphasizing the rationale behind each experimental choice to build a trustworthy and scientifically sound protocol.[6]

Foundational Strategy: Physicochemical Properties & Method Selection

A successful HPLC method begins with an understanding of the analyte's properties.[4]

  • Structure and Polarity: The molecule has a calculated LogP (partition coefficient) that suggests moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[5][7]

  • UV Absorbance: The presence of the phenyl group provides a chromophore, allowing for direct detection using a UV-Vis spectrophotometer.[5] A wavelength scan would reveal a λmax, typically around 210-220 nm and a secondary maximum around 254-265 nm for the benzene ring, providing a sensitive and straightforward detection method.

  • pKa (Acidity Constant): As an amine, the compound is basic. The pKa of the conjugate acid is critical for selecting the mobile phase pH. To ensure the analyte is in a single, stable ionic form (protonated) and to suppress the ionization of residual silanol groups on the stationary phase, a mobile phase buffered to a low pH (typically between 2.5 and 4.0) is highly recommended.

Based on this assessment, Reversed-Phase HPLC with a buffered mobile phase and UV detection is the most logical and efficient analytical technique.[3][8]

A Systematic Workflow for Method Development

The development of an HPLC method is an iterative process of selection and optimization. The following workflow provides a structured path from initial screening to a finalized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Finalization A Define Analytical Goal (e.g., Purity, Assay) B Characterize Analyte (Structure, pKa, UV Spectra) A->B C Column Selection (C18, C8, Phenyl-Hexyl) B->C D Mobile Phase Screening (ACN vs. MeOH, Buffer pH) C->D F Gradient Optimization (Slope, Time) D->F E Detector Wavelength (Select λmax) E->F G Isocratic Hold Evaluation (If applicable) F->G H System Parameter Tuning (Flow Rate, Temperature) G->H I Final Method (Ready for Validation) H->I

Caption: A logical workflow for HPLC method development.

Causality in Experimental Choices
  • Column Selection: A modern, high-purity silica C18 column with end-capping is the primary choice. End-capping minimizes the number of free silanol groups, directly reducing the potential for peak tailing with basic analytes. A column with dimensions like 100-150 mm length, 4.6 mm internal diameter, and particle size of 3-5 µm offers a good balance of efficiency and backpressure for standard HPLC systems. For potentially complex separations, UHPLC columns (e.g., <2 µm particle size) can provide significantly higher resolution.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower backpressure and often better peak shapes for many compounds.

    • Aqueous Phase & Buffer: To control the pH and mitigate silanol interactions, a buffer is essential. A phosphate or formate buffer at pH 3.0 is an excellent starting point. For example, a 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid, is effective. This low pH ensures the secondary amine is consistently protonated and suppresses silanol activity.

  • Detection Wavelength: For maximum sensitivity, the λmax of the phenyl chromophore should be used.[6] If specificity is more critical in a sample with interfering substances, a higher wavelength where impurities do not absorb might be chosen. A photodiode array (PDA) detector is invaluable during development to assess peak purity and select the optimal wavelength.

  • Gradient vs. Isocratic Elution: A gradient elution (e.g., starting with a low percentage of organic modifier and increasing over time) is highly recommended for initial method development.[6] It ensures that all components, including late-eluting impurities, are eluted from the column in a reasonable time and provides sharp peaks. Once the retention time of the main analyte is known, the method can be optimized to an isocratic (constant mobile phase composition) method for faster run times in routine QC environments.

Detailed Application Protocol: A Starting Point

This protocol is a robust starting point derived from the principles outlined above. Scientists should treat this as a baseline to be verified and optimized on their specific instrumentation.

Instrumentation and Materials
CategoryItem
Instrumentation HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.
Column C18 End-capped Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chemicals This compound Reference Standard
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Monobasic Potassium Phosphate (KH₂PO₄)
Phosphoric Acid (H₃PO₄)
Water (HPLC Grade or Milli-Q)
Solution Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility with the mobile phase and promotes good peak shape.[4]

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the diluent.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 150 mm x 4.6 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: AcetonitrileBuffered low pH minimizes peak tailing.
Gradient Program Time (min)% B
0.030
15.080
17.080
17.130
20.030
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Volume 10 µLA common starting volume.
Detection UV at 215 nmHigh sensitivity for the phenyl group.
Run Time 20 minutesAllows for elution of potential impurities.

System of Trust: Method Validation Principles

Once a satisfactory chromatographic separation is achieved, the method must be validated to prove its suitability for the intended purpose. Validation is a regulatory requirement in the pharmaceutical industry and ensures the trustworthiness of the generated data.[9]

ValidationParameters cluster_core Core Performance cluster_limits Sensitivity center Reliable Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement Between Measurements) center->Precision Specificity Specificity (Analyte vs. Others) center->Specificity Linearity Linearity (Response vs. Concentration) center->Linearity LOD LOD (Limit of Detection) center->LOD LOQ LOQ (Limit of Quantitation) center->LOQ Robustness Robustness (Resists Small Changes) center->Robustness Precision->Accuracy Specificity->Accuracy Linearity->Accuracy Robustness->Precision

Caption: Interconnectivity of key HPLC method validation parameters.

A brief outline for validating the developed method includes:

  • Specificity: Inject the diluent, a placebo (if in a formulation), and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the standard and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Analyze samples with known concentrations (e.g., by spiking a placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same standard. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.

  • Robustness: Intentionally make small variations to the method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and observe the impact on the results. The method should remain reliable.[10]

Conclusion

This application note has detailed a systematic and science-based approach to developing a reliable RP-HPLC method for the analysis of this compound. By understanding the analyte's physicochemical properties and making informed choices regarding the column, mobile phase, and detector settings, a robust separation can be achieved. The provided protocol serves as an excellent starting point for method development and subsequent validation, empowering researchers and QC analysts to generate accurate and trustworthy data for this and structurally similar compounds.

References

  • Vertex AI Search. (2026).
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • BenchChem. (2025).
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Parchem. (n.d.). This compound (Cas 2031259-12-6).
  • PubChem - NIH. (n.d.). N-phenethylcyclohexanamine | C14H21N | CID 3673831.
  • NIH - PMC. (n.d.). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution.
  • PubMed Central. (n.d.).
  • CymitQuimica. (n.d.). This compound.

Sources

Synthesis of N-(2-Phenylethyl)cyclohexanamine via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-Phenylethyl)cyclohexanamine, a secondary amine with applications in pharmaceutical research and chemical synthesis. The protocol details a one-pot reductive amination procedure reacting cyclohexanone with 2-phenylethylamine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, data interpretation, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and controlled method for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is widely employed in the pharmaceutical industry for the synthesis of a vast array of bioactive molecules, from small molecule drugs to complex natural products.[1] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[1][3] This method circumvents the common issue of overalkylation often encountered with direct alkylation of amines, making it a superior strategy for producing primary, secondary, and tertiary amines with high selectivity.[1][3]

The synthesis of N-(2-Phenylethyl)cyclohexanamine serves as an excellent case study for this methodology. The target molecule incorporates both an aliphatic cyclic amine and an aromatic moiety, structural features commonly found in pharmacologically active compounds. This protocol has been optimized for clarity, safety, and efficiency, utilizing sodium triacetoxyborohydride (STAB), a reagent known for its mildness and remarkable selectivity, which allows for a convenient one-pot procedure.[1][4]

Reaction Mechanism and Reagent Selection

The reductive amination of cyclohexanone with 2-phenylethylamine proceeds in two key stages within a single reaction vessel: iminium ion formation and subsequent reduction.

2.1. Mechanistic Pathway

  • Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of 2-phenylethylamine on the electrophilic carbonyl carbon of cyclohexanone. This forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration to Iminium Ion: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then expels the water molecule, forming a resonance-stabilized iminium ion.[5] The mildly acidic environment is crucial; a pH of around 4-5 is optimal for imine formation.[3]

  • Hydride Reduction: The reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction of the C=N double bond yields the final secondary amine product, N-(2-Phenylethyl)cyclohexanamine.

G ketone Cyclohexanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal Nucleophilic Attack amine 2-Phenylethylamine amine->hemiaminal Nucleophilic Attack h_plus H+ (cat.) h_plus->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration product N-(2-Phenylethyl)cyclohexanamine iminium->product Hydride Reduction water H₂O stab NaBH(OAc)₃ stab->product boron_byproduct B(OAc)₃ + NaOAc

Caption: Reductive Amination Workflow.

2.2. Rationale for Reagent Selection

  • Sodium Triacetoxyborohydride (STAB): STAB is the reducing agent of choice for this one-pot protocol.[1][4] Its primary advantage lies in its selectivity. It is a milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3][6] The electron-withdrawing effects of the three acetoxy groups stabilize the boron-hydrogen bond, making it less reactive.[1][4] This allows STAB to selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting ketone, preventing the formation of cyclohexanol as a byproduct.[1][4] Furthermore, it is a safer alternative to sodium cyanoborohydride, which can release toxic hydrogen cyanide gas upon contact with strong acids.[6][7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic, effectively solubilizing the reactants and intermediates without interfering with the reaction.[4]

  • Acetic Acid (Optional Catalyst): While the reaction can proceed without an acid catalyst, a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less reactive ketones.[4][8]

Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Data
CyclohexanoneC₆H₁₀O98.145.01.0Density: 0.948 g/mL
2-PhenylethylamineC₈H₁₁N121.185.01.0Density: 0.983 g/mL
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.947.51.5Solid
Dichloromethane (DCM)CH₂Cl₂84.93--Solvent
Saturated Sodium BicarbonateNaHCO₃84.01--Aqueous Solution
Anhydrous Magnesium SulfateMgSO₄120.37--Drying Agent

3.2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release acetic acid. Handle it quickly in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.49 g, 5.0 mmol) and 2-phenylethylamine (0.61 g, 5.0 mmol).

  • Solvent Addition: Add 20 mL of dichloromethane (DCM) to the flask.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 5-10 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(2-Phenylethyl)cyclohexanamine as a colorless to pale yellow oil.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Add Cyclohexanone & 2-Phenylethylamine to flask B 2. Add Dichloromethane (DCM) A->B C 3. Stir for 20-30 min at Room Temperature B->C D 4. Add NaBH(OAc)₃ in portions C->D E 5. Monitor by TLC (2-4 hours) D->E F 6. Quench with sat. NaHCO₃ E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash with Brine & Dry over MgSO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by Flash Chromatography I->J

Sources

Application Notes and Protocols for the Preclinical Evaluation of N-(2-Phenylethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive experimental framework for the initial characterization of the pharmacological and toxicological effects of N-(2-Phenylethyl)cyclohexanamine, a synthetic compound with a structural resemblance to known psychoactive agents. The core of this document is a multi-tiered research plan designed to elucidate the compound's mechanism of action, physiological effects, and potential liabilities. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure scientific integrity and reproducibility. This guide is intended for researchers in pharmacology, toxicology, and drug development engaged in the study of novel psychoactive substances (NPS).[1][2]

Introduction and Rationale

N-(2-Phenylethyl)cyclohexanamine is a molecule combining a phenethylamine moiety with a cyclohexylamine group.[3][4] The phenethylamine skeleton is a cornerstone of many neuroactive compounds, including neurotransmitters like dopamine and norepinephrine, and a wide range of stimulants, empathogens, and hallucinogens.[5][6] The addition of a cyclohexyl group to the amine introduces lipophilicity which can significantly impact its interaction with biological targets and its pharmacokinetic properties.[7][8]

Given the structural alerts, a systematic investigation is warranted to determine the neuropharmacological profile of N-(2-Phenylethyl)cyclohexanamine. The potential for this compound to interact with central nervous system (CNS) targets, such as monoamine transporters or G-protein coupled receptors (GPCRs), is high. Therefore, the following experimental design employs a tiered approach, starting with broad in vitro screening to identify primary molecular targets, followed by more focused in vitro functional characterization and in vivo behavioral and toxicological assessment.

Physicochemical Characterization

A foundational step in the study of any new chemical entity is the confirmation of its identity and purity.

PropertyValueSource
Molecular FormulaC14H21N[3][4]
Molecular Weight203.32 g/mol [3][4]
CAS Number51827-40-8[4]

Protocol 2.1: Compound Verification

  • Identity Confirmation: Confirm the structure of the test compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).

  • Purity Analysis: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A purity of >98% is recommended for all biological assays.

  • Solubility Assessment: Determine the solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO) to prepare appropriate stock solutions for in vitro and in vivo studies.

Tier 1: In Vitro Target Screening and Primary Mechanism of Action

The initial phase of investigation aims to identify the primary molecular targets of N-(2-Phenylethyl)cyclohexanamine from a broad panel of CNS-related receptors and transporters. This approach helps to rapidly focus subsequent, more detailed studies.

Rationale for Target Selection

Based on the phenethylamine core, the primary hypothesis is that N-(2-Phenylethyl)cyclohexanamine may interact with monoamine systems. Therefore, the screening panel should prioritize:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Serotonin Receptors: Particularly 5-HT1A and 5-HT2A subtypes, which are common targets for psychoactive compounds.[9]

  • Dopamine Receptors: D1 and D2 subtypes.

  • Adrenergic Receptors: α1 and α2 subtypes.

  • Opioid Receptors: µ, δ, and κ subtypes, to rule out or confirm opioid activity.

Experimental Workflow: In Vitro Screening

cluster_0 Tier 1: In Vitro Screening A N-(2-Phenylethyl)cyclohexanamine (Verified Purity >98%) B Radioligand Binding Assays (Broad CNS Panel) A->B Test Compound C Monoamine Transporter Uptake Assays A->C Test Compound D Data Analysis: Determine Ki and IC50 Values B->D C->D E Identify Primary Targets (e.g., Ki < 1µM) D->E Prioritize Hits

Caption: Tier 1 In Vitro Screening Workflow.

Protocol 3.1: Radioligand Binding Assays

This protocol determines the affinity of the test compound for various receptors by measuring its ability to displace a specific, high-affinity radioligand.

  • Preparation: Utilize commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., HEK293 cells transfected with human DAT, or rat brain cortex for 5-HT2A receptors).

  • Assay Buffer: Prepare an appropriate buffer for each target. For example, for DAT binding, use a buffer containing 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of N-(2-Phenylethyl)cyclohexanamine (e.g., 0.1 nM to 100 µM).

  • Non-specific Binding: In parallel wells, include a high concentration of a known, non-labeled ligand (e.g., 10 µM cocaine for DAT) to determine non-specific binding.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 2 hours at room temperature).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50, then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3.2: Monoamine Transporter Uptake Assays

This protocol measures the functional effect of the compound on transporter activity.

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Plate the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of N-(2-Phenylethyl)cyclohexanamine or a reference inhibitor (e.g., cocaine for DAT) for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a mixture of a radiolabeled substrate (e.g., [³H]dopamine for DAT) and a non-labeled substrate to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold KRH buffer to remove the extracellular substrate.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percent inhibition of uptake versus the log concentration of the test compound. Use non-linear regression to determine the IC50 value.

Assay TypePotential TargetsExample Radioligand/SubstrateReference Compound
Binding Assays DAT, NET, SERT, 5-HT1A, 5-HT2A, D1, D2, α1, α2, µ, δ, κ[³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT), [³H]8-OH-DPAT (5-HT1A), [³H]Ketanserin (5-HT2A)Cocaine, Desipramine, Sertraline, 8-OH-DPAT, Ketanserin
Uptake Assays DAT, NET, SERT[³H]Dopamine, [³H]Norepinephrine, [³H]SerotoninCocaine, Desipramine, Fluoxetine

Tier 2: In Vitro Functional Characterization and Safety Pharmacology

Once primary targets are identified, the next step is to determine the functional nature of the interaction (e.g., agonist, antagonist, or allosteric modulator) and to perform an initial assessment of off-target liabilities, such as cardiotoxicity and genotoxicity.

Functional Assays

The choice of functional assay depends on the target identified in Tier 1. For GPCRs, common assays measure second messenger mobilization.

Protocol 4.1: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

  • Cell Loading: Plate cells expressing the target receptor (e.g., CHO-h5-HT2A) in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Use a fluorescence plate reader with an automated injection system to add varying concentrations of N-(2-Phenylethyl)cyclohexanamine to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates an increase in intracellular calcium, characteristic of agonist activity.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) at its EC50 concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the compound. For agonists, determine the EC50 and Emax. For antagonists, determine the IC50 and calculate the Schild pA2 value.

In Vitro Safety Pharmacology

Protocol 4.2: hERG Channel Assay The hERG potassium channel is a critical off-target, as inhibition can lead to cardiac arrhythmia.

  • Methodology: Use an automated patch-clamp system with cells stably expressing the hERG channel.

  • Procedure: Apply cumulative concentrations of N-(2-Phenylethyl)cyclohexanamine to the cells and measure the hERG current at each concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value. An IC50 < 10 µM is often considered a potential concern.

Protocol 4.3: In Vitro Genotoxicity Assessment An early assessment of mutagenic potential is crucial.[10][11]

  • Ames Test (Bacterial Reverse Mutation Assay): Screen the compound for its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation (S9 fraction).

  • In Vitro Micronucleus Test: Assess the potential of the compound to cause chromosomal damage in mammalian cells (e.g., CHO or TK6 cells).[10]

Tier 3: In Vivo Pharmacological and Toxicological Evaluation

In vivo studies are essential to understand the integrated physiological and behavioral effects of the compound and to establish a preliminary safety profile. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow: In Vivo Studies

cluster_1 Tier 3: In Vivo Evaluation F Acute Toxicity Study (e.g., LD50 determination) H Behavioral Pharmacology Battery (Dose-Response) F->H Determine Dose Range G Pharmacokinetic (PK) Profiling (Single Dose, Rodents) I Data Analysis: Correlate PK with Behavioral Effects G->I H->I J Preliminary Safety Profile and Therapeutic Index I->J Synthesize Findings

Caption: Tier 3 In Vivo Evaluation Workflow.

Protocol 5.1: Acute Toxicity Study
  • Animal Model: Use adult male and female Sprague-Dawley rats.

  • Dose Administration: Administer single, escalating doses of N-(2-Phenylethyl)cyclohexanamine via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • Observation: Monitor animals closely for signs of toxicity and mortality for up to 14 days. Record clinical signs, body weight changes, and any gross pathological findings at necropsy.

  • Data Analysis: Calculate the median lethal dose (LD50) using a recognized statistical method (e.g., probit analysis).

Protocol 5.2: Behavioral Pharmacology Battery (Rodent Model)

This battery of tests aims to characterize the behavioral phenotype induced by the compound. Use a dose-range determined from the acute toxicity study.

  • Locomotor Activity (Open Field Test):

    • Procedure: Place individual mice or rats in an open-field arena equipped with infrared beams to track movement. Administer the test compound or vehicle and record horizontal and vertical activity over 60-120 minutes.

    • Interpretation: An increase in activity may suggest stimulant effects, while a decrease may indicate sedative or anxiogenic effects.

  • Anxiety-Related Behavior (Elevated Plus Maze):

    • Procedure: The maze consists of two open and two closed arms. After compound administration, place the animal in the center of the maze and record the time spent and entries into each arm type for 5 minutes.

    • Interpretation: Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it.

  • Depressant/Antidepressant-like Effects (Forced Swim Test):

    • Procedure: Place mice or rats in a cylinder of water from which they cannot escape. After a pre-test session, administer the compound and measure the duration of immobility during a 5-minute test session.

    • Interpretation: A reduction in immobility time is indicative of an antidepressant-like effect.[12]

  • Psychoactive/Hallucinogenic Potential (Head-Twitch Response in Mice):

    • Procedure: This is a behavioral proxy for 5-HT2A receptor activation. Administer the compound and manually count the number of rapid, side-to-side head movements over 30-60 minutes.

    • Interpretation: An increase in head twitches suggests agonist activity at 5-HT2A receptors, a common mechanism for classic hallucinogens.

Data Interpretation and Next Steps

The collective data from these three tiers will provide a comprehensive initial profile of N-(2-Phenylethyl)cyclohexanamine.

Potential OutcomeInterpretationNext Steps
High affinity & potency at DAT/NET; increased locomotor activity Stimulant-like properties.Drug discrimination studies against known stimulants (e.g., cocaine, amphetamine). Abuse liability studies.
High affinity & potency at SERT; decreased immobility in FST Antidepressant-like properties.Chronic dosing studies; further evaluation in models of depression.
High affinity & potency at 5-HT2A; induces head-twitch response Hallucinogen-like properties.Drug discrimination studies against known hallucinogens (e.g., DOI, LSD).
High affinity at multiple targets "Dirty drug" with a complex pharmacological profile.Functional assays for all targets to deconvolute the mechanism.
Significant hERG inhibition or positive genotoxicity result Safety concern.Structure-activity relationship (SAR) studies to mitigate toxicity. Cease development if liability is high.

Conclusion

This document outlines a systematic, tiered approach to the preclinical evaluation of N-(2-Phenylethyl)cyclohexanamine. By progressing from broad in vitro screening to specific functional assays and in vivo behavioral studies, researchers can efficiently and rigorously characterize its pharmacological mechanism, physiological effects, and potential toxicological liabilities. This structured design ensures that decisions regarding the compound's further development are based on robust scientific evidence.

References

  • N-phenethylcyclohexanamine | C14H21N | CID 3673831 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9) - Cheméo. Cheméo. [Link]

  • N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists - PubMed. National Library of Medicine. [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PubMed Central. National Library of Medicine. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. Today's Clinical Lab. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. MDPI. [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis - MDPI. MDPI. [Link]

  • Advancing Psychedelic Clinical Study Design: Part 1 - YouTube. YouTube. [Link]

  • Cyclohexylamine - Wikipedia. Wikipedia. [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed. National Library of Medicine. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. National Library of Medicine. [Link]

  • N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC - NIH. National Library of Medicine. [Link]

  • In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Scielo. [Link]

  • Hexyl(2-phenylethyl)amine | C14H23N | CID 541888 - PubChem. National Center for Biotechnology Information. [Link]

  • In-vitro and in-vivo formation of N-nitrosomethylcyclohexylamine from bromhexin and sodium nitrite, and DNA methylation in rats - PubMed. National Library of Medicine. [Link]

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC. National Library of Medicine. [Link]

  • Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine - PubMed. National Library of Medicine. [Link]

  • Phenethylamine | C8H11N | CID 1001 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols for the Safe Handling of N-(2-Phenylethyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and emergency management of N-(2-Phenylethyl)cyclohexanamine hydrochloride (CAS No. 2031259-12-6).[1] It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols outlined herein are designed to mitigate risks associated with its handling and ensure a safe laboratory environment. The information is based on available safety data sheets and general best practices for handling amine hydrochloride compounds.

Introduction and Scientific Context

This compound is an organic compound that, like other amine hydrochlorides, finds utility in research and as a building block in organic synthesis.[2] The presence of the phenylethyl and cyclohexanamine moieties suggests its potential application in the development of novel chemical entities. The hydrochloride salt form generally enhances the stability and solubility of the parent amine, making it more convenient for certain experimental applications.[2]

Given its classification as a research and development chemical, comprehensive toxicological data may not be fully available.[3][4] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it to be hazardous until more definitive information is established.[5] The protocols in this guide are built on the precautionary principle, emphasizing robust containment and personal protection.

Hazard Identification and Risk Assessment

Based on available Safety Data Sheets (SDS) for N-(2-Phenylethyl)cyclohexanamine and its hydrochloride salt, the compound is classified as a hazardous substance.[3][4]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

These classifications necessitate a thorough risk assessment before any handling of the material. The primary routes of exposure are inhalation of dust, eye contact, skin contact, and ingestion.[4] Skin contact may lead to inflammation, characterized by itching, scaling, redness, or blistering.[3][4] Eye contact can result in redness, pain, and potentially severe damage.[3][4] Inhalation may irritate the lungs and respiratory system.[3][4]

Physicochemical Properties

A summary of the known properties of this compound is provided below. This data is essential for understanding its behavior and for safe handling and storage.

PropertyValueSource
CAS Number 2031259-12-6Parchem[1]
Molecular Formula C14H22ClNParchem[1]
Appearance White to off-white solidGeneral for amine hydrochlorides[2]
Solubility Soluble in water and alcoholGeneral for amine hydrochlorides[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.AK Scientific, Inc.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is required for procedures that may generate dust or aerosols.[6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound:

PPE TypeSpecificationsRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye irritation or damage from splashes or dust.[3][8]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[3][8]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.To protect the skin from accidental contact.[3][8]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if engineering controls are insufficient to maintain airborne concentrations below exposure limits.To prevent respiratory tract irritation from dust inhalation.[8][9]

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for the safe handling and storage of this compound.

General Handling Workflow

The following diagram illustrates the logical flow for safely handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Equipment & Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[8]

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in Section 3.2.

    • Prepare all necessary equipment and reagents.

  • Handling:

    • Avoid generating dust.[7]

    • Weigh the compound carefully within the fume hood.

    • Keep the container tightly closed when not in use.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Dispose of waste in a designated, labeled container according to institutional and local regulations.[3]

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible substances such as strong oxidizing agents and strong acids.[10]

  • Store away from sources of ignition.[3]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spill Response Workflow

The following diagram outlines the steps to take in the event of a spill.

spill_start Spill Occurs spill_evacuate Evacuate Immediate Area & Alert Others spill_start->spill_evacuate spill_assess Assess Spill Size & Hazard spill_evacuate->spill_assess spill_small Small Spill? spill_assess->spill_small spill_large Large Spill? spill_small->spill_large No spill_cleanup Contain & Clean with Inert Absorbent spill_small->spill_cleanup Yes spill_contact_ehs Contact EH&S Immediately spill_large->spill_contact_ehs Yes spill_dispose Dispose of Waste in Sealed Container spill_cleanup->spill_dispose spill_end Incident Reported & Area Safe spill_contact_ehs->spill_end spill_decon Decontaminate Area spill_dispose->spill_decon spill_decon->spill_end

Caption: Spill response workflow for this compound.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][11] Wash clothing before reuse.[3] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[12]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid waste in a clearly labeled, sealed container.

  • Liquid waste should be collected in a compatible, labeled container.

  • Dispose of all waste in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or waterways.[3][4]

Conclusion

This compound is a research chemical that requires careful handling due to its potential hazards. By adhering to the protocols outlined in this document, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet before use and follow all institutional safety guidelines.

References

  • Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]

  • Chemtron Supply Corporation. (2019, June 14). Safety Data Sheet. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • UK Government. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-Phenylethyl)cyclohexanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of N-(2-Phenylethyl)cyclohexanamine hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve final product yield and purity.

Our approach is grounded in established chemical principles and field-proven insights. We will explore the causality behind common experimental challenges and offer robust, validated solutions.

Diagram: General Synthesis Workflow

G A Start: Reagents B Reductive Amination: Cyclohexanone + 2-Phenylethylamine A->B C Reducing Agent Addition (e.g., NaBH4, NaBH(OAc)3) B->C Imine Formation D Reaction Quench & Workup C->D Reduction E Extraction of Free Base D->E F Salt Formation: + HCl E->F G Crystallization & Purification F->G H Final Product: N-(2-Phenylethyl)cyclohexanamine HCl G->H

Caption: Overview of the reductive amination synthesis pathway.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems encountered during the synthesis.

Issue 1: Low Yield of the Crude Free Base After Reductive Amination

Question: My initial reaction workup results in a significantly lower than expected yield of the N-(2-Phenylethyl)cyclohexanamine free base before salt formation. What are the likely causes and how can I fix this?

Answer:

Low yield at this stage typically points to one of three areas: incomplete imine formation, inefficient reduction, or issues during the workup and extraction.

1. Inefficient Imine Formation: The first step of reductive amination is the formation of a Schiff base (imine) between cyclohexanone and 2-phenylethylamine. This is a reversible equilibrium reaction. To drive it towards the imine, water, a byproduct, must be removed.

  • Causality: If water is not effectively removed, the equilibrium will not favor the imine, leaving unreacted starting materials.

  • Solution:

    • Azeotropic Removal: Conduct the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus. This continuously removes water as it forms, driving the reaction to completion.

    • Drying Agents: The use of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can also be effective, particularly in solvent systems where a Dean-Stark is not practical.

2. Suboptimal Reduction Step: The choice and handling of the reducing agent are critical.

  • Causality:

    • Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it is sensitive to pH. In acidic conditions, it decomposes rapidly. In highly basic conditions, its reducing power is diminished. The reduction of the imine is typically most efficient in a slightly acidic to neutral protic solvent like methanol or ethanol.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides and can often be used in a one-pot procedure where the amine, ketone, and reducing agent are mixed together. Its performance can be hindered by insufficient reaction time or incorrect stoichiometry.

  • Solutions & Protocol:

    • pH Control (for NaBH₄): If using sodium borohydride, ensure the pH of the reaction mixture is maintained between 6 and 8 during the reduction phase.

    • Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of the reducing agent to ensure the complete reduction of the imine.

    • Temperature Control: Add the reducing agent portion-wise at a low temperature (0-5 °C) to control the exothermic reaction and prevent the formation of byproducts. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (or overnight) to ensure completion.

3. Extraction Inefficiencies: The N-(2-Phenylethyl)cyclohexanamine free base is basic. Proper pH adjustment during the aqueous workup is essential for efficient extraction into an organic solvent.

  • Causality: If the aqueous layer is not made sufficiently basic, a significant portion of the amine will remain in its protonated (ammonium salt) form, which is water-soluble and will not be extracted into the organic layer.

  • Solution:

    • After quenching the reaction (e.g., with water or dilute acid), basify the aqueous layer with a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to a pH of 11-12.

    • Confirm the pH using pH paper or a meter.

    • Perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the free base.

Issue 2: Product Oiling Out or Failing to Crystallize During Salt Formation

Question: After adding hydrochloric acid to my extracted free base, the product separates as a sticky oil instead of a crystalline solid. How can I induce crystallization?

Answer:

This is a common issue related to purity, solvent choice, and cooling rate.

  • Causality:

    • Impurities: The presence of unreacted starting materials, solvent, or side-products can act as an "antifreeze," inhibiting the formation of a stable crystal lattice.

    • Solvent System: The solvent used for precipitation must be one in which the hydrochloride salt is poorly soluble. Ethereal solvents like diethyl ether or methyl tert-butyl ether (MTBE), or non-polar solvents like hexanes, are often used as anti-solvents.

    • Rate of Precipitation: Rapid addition of HCl or fast cooling can cause the product to crash out of solution as an amorphous oil rather than forming ordered crystals.

  • Solutions & Protocol:

    • Ensure Purity: Before salt formation, ensure your extracted free base is as pure as possible. Wash the organic extract with brine to remove residual water and dry it thoroughly over anhydrous sodium sulfate.

    • Solvent Selection: Dissolve the purified free base in a minimal amount of a solvent in which it is soluble (e.g., isopropanol, acetone).

    • Controlled HCl Addition: Slowly add a solution of HCl in a solvent where the salt is insoluble (e.g., HCl in diethyl ether or isopropanol) dropwise with vigorous stirring.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the solution.

      • Slow Cooling: Cool the solution slowly. Start at room temperature, then move to a 0-5 °C ice bath, and finally to a freezer if necessary. Avoid shocking the solution with rapid temperature changes.

    • Trituration: If an oil persists, decant the solvent, add a fresh portion of a non-polar anti-solvent (like cold diethyl ether or hexanes), and vigorously stir or use a sonicator. This can often break up the oil and force it to solidify.

Diagram: Troubleshooting Crystallization

G A Problem: Product Oils Out B Check Purity of Free Base A->B C Optimize Solvent System (Solvent + Anti-Solvent) A->C D Control Precipitation Rate A->D E Induce Crystallization B->E C->E D->E F Successful Crystalline Product E->F G Scratching E->G H Seeding E->H I Slow Cooling E->I J Trituration E->J

Caption: Decision-making workflow for resolving crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of cyclohexanone to 2-phenylethylamine? For optimal imine formation, it is best to use a slight excess of one of the reagents to drive the equilibrium. Using a 1:1.1 ratio of cyclohexanone to 2-phenylethylamine is a common starting point. A large excess of the amine can make purification more difficult.

Q2: Can I use a different reducing agent, like hydrogen gas with a catalyst? Yes, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst, Pd/C) is a very effective and clean method for reductive amination. It often results in higher yields and fewer byproducts compared to hydride reagents. However, it requires specialized equipment (hydrogenator) to handle pressurized hydrogen gas safely.

Q3: My final product has a yellowish tint. What is the cause and how can I remove it? A yellow tint often indicates the presence of oxidized impurities or residual starting materials. To remove the color:

  • Charcoal Treatment: Dissolve the product in a suitable solvent (like hot isopropanol) and add a small amount of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter it hot through a pad of Celite to remove the charcoal. The color impurities will adsorb onto the charcoal.

  • Recrystallization: A careful recrystallization from an appropriate solvent system (e.g., ethanol/ether or isopropanol/water) is often the most effective way to remove both color and chemical impurities, yielding a pure, white crystalline product.

Q4: How do I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • FT-IR Spectroscopy: Shows the presence of key functional groups (e.g., N-H stretch of the secondary amine salt).

Table: Recommended Analytical Techniques

TechniquePurposeExpected Result for N-(2-Phenylethyl)cyclohexanamine HCl
Melting Point Purity AssessmentA sharp, defined melting range.
¹H NMR Structure ConfirmationCharacteristic peaks for aromatic, aliphatic, and cyclohexyl protons.
¹³C NMR Structure ConfirmationPeaks corresponding to all unique carbon atoms in the molecule.
FT-IR Functional Group IDBroad peak around 2400-2800 cm⁻¹ (amine salt N-H stretch).
Mass Spec (ESI+) Molecular Weight[M+H]⁺ peak corresponding to the mass of the free base.

References

There are no specific, authoritative references for the synthesis of "this compound" available from the search results. The information provided is based on general principles of organic chemistry, specifically the reductive amination reaction, and best practices for organic synthesis workup and purification. For detailed protocols, researchers should consult standard organic chemistry textbooks and journals, adapting procedures for analogous compounds.

Technical Support Center: Purification of N-(2-Phenylethyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Phenylethyl)cyclohexanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.

Introduction to Purification Challenges

This compound, as a secondary amine salt, presents a unique set of purification challenges. Its structure, combining a cyclohexyl ring and a phenylethyl group, influences its solubility and potential for impurity co-precipitation. The hydrochloride salt form, while often aiding in crystallization, can also introduce complications related to hygroscopicity and solubility in various solvent systems. Common impurities may arise from starting materials, side reactions during synthesis, or degradation. These can include unreacted starting materials like cyclohexylamine and 2-phenylethylamine, over-alkylation products, and solvent adducts.[1]

This guide will systematically address these challenges, providing practical solutions grounded in chemical principles.

Troubleshooting Guide

This section is designed to be your first point of reference when encountering common issues during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product Fails to Crystallize / Oiling Out 1. Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing supersaturation, or too poor, causing rapid precipitation as an oil. 2. Presence of Impurities: Impurities can inhibit crystal lattice formation. 3. Supersaturation Not Reached: Insufficient concentration of the product in the solvent. 4. Cooling Rate Too Rapid: Fast cooling can favor oil formation over crystal growth.1. Solvent Screening: Experiment with a range of single and mixed solvent systems. Good solvents for dissolving amines that can be used for salt formation include THF, ethanol, and isopropanol.[2] Anti-solvents like diethyl ether or hexanes can then be added to induce crystallization.[3] 2. Pre-purification: Consider a preliminary purification step like an acid-base extraction to remove gross impurities before attempting recrystallization.[4][5][6] 3. Concentration: Carefully evaporate the solvent until turbidity is observed, then add a small amount of solvent back to achieve a clear, saturated solution at an elevated temperature.[7] 4. Slow Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[8]
Low Yield of Purified Product 1. Product Solubility: The product may have significant solubility in the mother liquor, even at low temperatures. 2. Multiple Transfer Steps: Loss of material during transfers between vessels. 3. Incomplete Precipitation: The hydrochloride salt may not have fully precipitated from the solution.1. Optimize Anti-solvent Addition: When using an anti-solvent, add it slowly to the point of persistent cloudiness to induce maximum precipitation. 2. Minimize Transfers: Plan your workflow to reduce the number of times the material is transferred. 3. pH Adjustment: Ensure the solution is sufficiently acidic to favor the hydrochloride salt. Gaseous HCl can be used to saturate the solution.[2]
Persistent Impurities in Final Product 1. Co-precipitation: Impurities with similar structures or properties may co-crystallize with the product. 2. Ineffective Washing: The washing solvent may not be effectively removing trapped mother liquor from the crystals. 3. Thermal Degradation: The compound may be degrading during heating steps, generating new impurities.[9][10][11]1. Alternative Purification Method: If recrystallization is ineffective, consider column chromatography. For amines, using a stationary phase like basic alumina or deactivating silica gel with a small amount of triethylamine in the eluent can prevent streaking and improve separation.[1][12] 2. Washing Protocol: Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent or a suitable non-solvent in which the product has minimal solubility. 3. Temperature Control: Use the minimum amount of heat necessary to dissolve the compound during recrystallization. Monitor the thermal stability of your compound if possible.
Product is a Gummy or Sticky Solid 1. Residual Solvent: Trapped solvent within the crystal lattice. 2. Hygroscopicity: The hydrochloride salt may be absorbing moisture from the atmosphere. 3. Incomplete Salt Formation: Presence of the free base amine, which is often an oil at room temperature.1. Thorough Drying: Dry the product under high vacuum, possibly with gentle heating if the compound's thermal stability allows. 2. Inert Atmosphere: Handle the purified material in a dry environment, such as a glove box or under a stream of inert gas like nitrogen or argon. 3. Ensure Complete Protonation: During the salt formation step, ensure a slight excess of hydrochloric acid is used to drive the reaction to completion.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: An acid-base extraction is an excellent first step for purifying crude N-(2-Phenylethyl)cyclohexanamine.[4][5] This technique effectively separates the basic amine from any acidic or neutral impurities. The general workflow is as follows:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer as the hydrochloride salt.[6][14]

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amine.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified free base.

  • The hydrochloride salt can then be reformed by treating the purified free base with a solution of HCl in a suitable solvent like ether or isopropanol.[2]

Q2: How do I select the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7][8] For this compound, polar protic solvents like ethanol or isopropanol are often good starting points. You may also use a mixed solvent system, where the compound is dissolved in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (one in which it is sparingly soluble) to induce crystallization.[3]

Experimental Workflows & Diagrams

Workflow 1: Acid-Base Extraction Purification

This workflow outlines the steps for purifying N-(2-Phenylethyl)cyclohexanamine from non-basic impurities.

AcidBaseExtraction start Crude Product (in Organic Solvent) wash_acid Wash with Aqueous Acid (e.g., 1M HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Contains aqueous1 Aqueous Layer: Product as HCl Salt separate1->aqueous1 Contains wash_organic Wash Aqueous Layer with Fresh Organic Solvent aqueous1->wash_organic separate2 Separate Layers wash_organic->separate2 organic2 Organic Layer: Trace Impurities separate2->organic2 Contains aqueous2 Aqueous Layer: Purified Product HCl separate2->aqueous2 Contains basify Basify with Aqueous Base (e.g., NaOH) aqueous2->basify extract Extract with Organic Solvent basify->extract separate3 Separate Layers extract->separate3 aqueous3 Aqueous Layer: Inorganic Salts separate3->aqueous3 Contains organic3 Organic Layer: Purified Free Base separate3->organic3 Contains dry Dry & Concentrate organic3->dry end Purified Free Base dry->end

Caption: Acid-Base Extraction Workflow.

Workflow 2: Recrystallization Troubleshooting

This decision tree provides a logical approach to troubleshooting common recrystallization problems.

RecrystallizationTroubleshooting start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Use less solvent or add anti-solvent. Cool slowly. oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution. Scratch flask. Add seed crystal. no_crystals->solution2 Yes impure_product Product Impure? low_yield->impure_product No solution3 Cool longer. Partially evaporate solvent. Recover from mother liquor. low_yield->solution3 Yes solution4 Re-recrystallize. Wash crystals thoroughly. Consider chromatography. impure_product->solution4 Yes success Pure Crystals impure_product->success No

Caption: Recrystallization Troubleshooting Guide.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 14, 2026, from [Link]

  • Kaur, R., et al. (2025). Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Reddit. (2022, March 12). Amine workup. r/Chempros. Retrieved January 14, 2026, from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2026, January 6). Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using liquid chromatography–tandem mass spectrometry. Retrieved January 14, 2026, from [Link]

  • Pellati, F., & Benvenuti, S. (2007). Chromatographic and electrophoretic methods for the analysis of phenethylamine [corrected] alkaloids in Citrus aurantium.
  • Shaw, M. A., & Peel, H. W. (1975). Thin-layer Chromatography of 3,4-methylenedioxyamphetamine, 3,4-methylenedioxymethamphetamine and Other Phenethylamine Derivatives.
  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved January 14, 2026, from [Link]

  • MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved January 14, 2026, from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved January 14, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 14, 2026, from [Link]

  • University of Glasgow. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). [Title of a relevant synthesis procedure]. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 14, 2026, from [Link]

  • Journal of Analytical Toxicology. (1998).
  • ResearchGate. (2025, October 13). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Hexyl(2-phenylethyl)amine. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • [Source on Thermal Stability]. (2023, January 3). Active Ingredient Summary Table Thermal Stability.
  • [Source on Impurity Synthesis]. (n.d.).
  • PubChem. (n.d.). N-(1-phenylethyl)cyclohexanamine Hydrochloride. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • ResearchGate. (n.d.). Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments. Retrieved January 14, 2026, from [Link]

  • NIH. (2021, December 6). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). PMC. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Bornanamine, N-phenethyl-, hydrochloride, endo-(+-)-. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Stability of N-(2-Phenylethyl)cyclohexanamine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Phenylethyl)cyclohexanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Understanding the stability profile is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to the Stability of this compound

This compound is a chemical compound used in various research applications. The integrity of this compound in solution is paramount for reliable experimental outcomes. As a secondary amine, its structure is susceptible to degradation under certain environmental conditions. This guide will explore the key factors influencing its stability and provide practical solutions to common issues encountered in the laboratory.

Forced degradation studies are a critical component in understanding the stability of a drug substance.[1][2][3] These studies involve exposing the compound to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation to identify potential degradation products and pathways.[1][3] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As with many amine-containing compounds, it is susceptible to oxidative degradation.[4] The pH of the solution can significantly impact the rate of hydrolysis and other degradation reactions.[5]

Q2: What is the recommended solvent for preparing stock solutions?
Q3: How should I store my stock solutions to ensure maximum stability?

A3: For long-term storage, it is recommended to store stock solutions at -20°C.[6] Solid, crystalline forms of similar compounds are often stable for years at this temperature.[6] Aqueous solutions, however, may have limited stability and it is often not recommended to store them for more than a day. To minimize degradation, protect solutions from light by using amber vials or wrapping containers in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles, which can accelerate degradation.

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: The appearance of unexpected peaks in your HPLC chromatogram is a common indicator of sample degradation. These peaks likely represent degradation products formed due to factors like pH instability, oxidation, or thermal stress. To identify the source, a systematic forced degradation study is recommended.[1][7] This involves intentionally stressing the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) and analyzing the resulting samples by HPLC-MS to identify the degradation products.[7][8][9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Rapid Loss of Purity in Aqueous Solution

Symptoms:

  • A significant decrease in the main compound peak area in HPLC analysis over a short period.

  • The appearance of multiple new peaks in the chromatogram.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect pH The pH of the solution can catalyze hydrolysis or other degradation reactions. Amines can be particularly sensitive to pH changes.[5]1. Measure the pH of your solution. 2. Prepare solutions in a buffered system, typically in the slightly acidic range (e.g., pH 3-6), to improve stability.[10] 3. Conduct a pH stability study by preparing the solution in buffers of varying pH and monitoring purity over time.
Oxidation The presence of dissolved oxygen or oxidizing contaminants can lead to the formation of N-oxides or other oxidation products.[3]1. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing solutions. 2. Consider adding an antioxidant to the solution if compatible with your experimental design. 3. Store solutions under an inert atmosphere.
Microbial Contamination Bacterial or fungal growth in non-sterile aqueous solutions can lead to enzymatic degradation of the compound.1. Prepare solutions using sterile techniques and sterile-filtered solvents. 2. Store solutions at low temperatures (e.g., 4°C for short-term, -20°C for long-term) to inhibit microbial growth.
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of experimental data.

  • Variability in the measured activity or property of the compound.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Solution Age and Storage The stability of the compound in solution decreases over time. Using solutions of different ages can lead to variability.1. Prepare fresh solutions for each experiment whenever possible. 2. If using stored solutions, ensure they are from the same batch and have been stored under identical conditions. 3. Establish a clear "use by" date for your prepared solutions based on stability data.
Photodegradation Exposure to ambient or UV light can induce degradation.1. Protect all solutions from light by using amber vials or by wrapping containers in foil. 2. Conduct experiments under controlled lighting conditions. 3. Perform a photostability study by exposing the solution to a known light source and monitoring for degradation.[1]
Thermal Degradation Elevated temperatures during sample preparation or storage can accelerate degradation.[11]1. Avoid exposing solutions to high temperatures. 2. If heating is required for dissolution, use the lowest effective temperature for the shortest possible time. 3. Store solutions at the recommended temperature consistently.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is essential.[1][2]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 N HCl) Degraded_Samples Degraded Samples Acid->Degraded_Samples Base Basic (e.g., 0.1 N NaOH) Base->Degraded_Samples Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Degraded_Samples Thermal Thermal (e.g., 60°C) Thermal->Degraded_Samples Photolytic Photolytic (UV/Vis light) Photolytic->Degraded_Samples HPLC HPLC-UV Analysis LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Stability_Profile Stability Profile & Degradation Pathways LCMS->Stability_Profile Elucidate Structures API N-(2-Phenylethyl)cyclohexanamine Hydrochloride Solution API->Acid Expose to API->Base Expose to API->Oxidative Expose to API->Thermal Expose to API->Photolytic Expose to Degraded_Samples->HPLC Quantify Degradation

Caption: Workflow for a forced degradation study.

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute to a final volume with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

  • Cool and neutralize with 0.1 M HCl.

  • Dilute to a final volume with the mobile phase.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified time (e.g., 12 hours), protected from light.

  • Dilute to a final volume with the mobile phase.

5. Thermal Degradation:

  • Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a specified duration.

  • Analyze samples at various time points.

6. Photolytic Degradation:

  • Expose the stock solution to a calibrated light source (e.g., UV and visible light) in a photostability chamber.

  • Keep a control sample wrapped in foil to protect it from light.

  • Analyze both samples at predetermined time intervals.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[9][12] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[9] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12][13]

Potential Degradation Pathways

Based on the chemical structure of a secondary amine, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_products Potential Degradation Products Parent N-(2-Phenylethyl)cyclohexanamine N_Oxide N-Oxide Parent->N_Oxide Oxidation Dealkylation Dealkylation Product (Cyclohexanamine) Parent->Dealkylation Oxidative Cleavage Ring_Oxidation Ring Hydroxylation Product Parent->Ring_Oxidation Oxidation

Caption: Hypothesized degradation pathways.

  • Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, potentially forming an N-oxide. The cyclohexyl or phenyl ring could also undergo hydroxylation.

  • Dealkylation: Oxidative cleavage of the C-N bond could lead to the formation of cyclohexanamine and phenylethyl-containing fragments.

The identification of these and other potential degradation products through techniques like LC-MS/MS is essential for a complete understanding of the compound's stability profile.[13][14]

Summary and Recommendations

To ensure the reliability and reproducibility of your research involving this compound, it is imperative to handle and store its solutions correctly.

  • Always prepare fresh solutions when possible.

  • If storing solutions, use a slightly acidic buffer, protect from light, and store at -20°C in single-use aliquots.

  • Be vigilant for signs of degradation, such as the appearance of new peaks in HPLC analysis.

  • When in doubt, perform a preliminary stability assessment under your specific experimental conditions.

By following these guidelines, you can minimize the impact of solution instability on your experimental outcomes and contribute to the generation of high-quality, reliable scientific data.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide (hydrochloride). (2023, June 23). Cayman Chemical.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). Analytical Chemistry.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 8). ResearchGate.
  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC - NIH.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
  • L-Phenylephrine (hydrochloride). (2022, December 22). Cayman Chemical.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 12). PubMed.
  • An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine. (n.d.). Benchchem.

Sources

Technical Support Center: Managing Byproducts in N-(2-Phenylethyl)cyclohexanamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(2-Phenylethyl)cyclohexanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction outcomes and ensure the purity of your final product.

Introduction to the Synthesis and its Challenges

The synthesis of N-(2-Phenylethyl)cyclohexanamine typically proceeds via a reductive amination reaction between cyclohexanone and 2-phenylethylamine. While this is a robust and widely used method for forming secondary amines, it is not without its complexities. The reaction environment can facilitate several side reactions, leading to a range of byproducts that can complicate purification and compromise the yield and purity of the desired product. Understanding the formation mechanisms of these byproducts is the first step toward effectively mitigating them.

This guide will focus on the identification, minimization, and removal of the most common byproducts encountered in this synthesis, providing you with the knowledge to confidently troubleshoot and optimize your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts in this synthesis typically arise from two main sources: side reactions of the starting materials and further reaction of the product. The most prevalent byproducts are:

  • Cyclohexanone Self-Condensation Products: Under the acidic or basic conditions often used for reductive amination, cyclohexanone can undergo self-aldol condensation to form dimers and trimers.[1][2] These are non-basic impurities and are often less polar than the desired product.

  • Over-alkylation Product (Tertiary Amine): The desired secondary amine product, N-(2-Phenylethyl)cyclohexanamine, can react further with another molecule of cyclohexanone to form a tertiary amine. This is a common issue in reductive amination when the secondary amine is more nucleophilic than the primary amine starting material.

  • Unreacted Starting Materials: Incomplete reactions can leave residual cyclohexanone and 2-phenylethylamine in the product mixture.

Q2: I am observing a significant amount of high molecular weight, non-polar impurities in my crude product. What are they and how can I prevent their formation?

A2: These impurities are likely the result of cyclohexanone self-condensation. This reaction is favored by elevated temperatures and the presence of either acid or base catalysts.[2][3] To minimize the formation of these byproducts, consider the following strategies:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to disfavor the condensation reaction, which typically has a higher activation energy than the desired imine formation.

  • pH Control: Careful control of the pH is crucial. While acidic conditions are needed to catalyze imine formation, strongly acidic or basic conditions can accelerate aldol condensation.

  • Order of Addition: Adding the reducing agent along with the reactants in a one-pot fashion (especially with a selective reducing agent like sodium triacetoxyborohydride) can help to trap the imine as it is formed, reducing the opportunity for the ketone to undergo self-condensation.

Q3: My final product is contaminated with a more polar byproduct that is difficult to remove by standard extraction. What is it and how can I deal with it?

A3: This is likely the over-alkylation product, a tertiary amine, which will have similar basicity to your desired secondary amine, making separation by simple acid-base extraction challenging. To address this:

  • Stoichiometry Control: Use a slight excess of the 2-phenylethylamine relative to the cyclohexanone to favor the formation of the secondary amine.

  • Choice of Reducing Agent: A sterically hindered or less reactive reducing agent may show some selectivity for the less hindered iminium ion of the secondary amine over the tertiary iminium ion precursor.

  • Purification Strategy: While challenging, careful column chromatography with an appropriate solvent system can separate the secondary and tertiary amines. Alternatively, derivatization of the secondary amine followed by purification and deprotection can be employed in difficult cases. The Hinsberg test, which involves reacting the amine mixture with benzenesulfonyl chloride, can be used to separate primary and secondary amines from tertiary amines.[4]

Q4: Can the 2-phenylethylamine starting material degrade under the reaction conditions?

A4: 2-Phenylethylamine is generally stable under typical reductive amination conditions. However, in the presence of strong oxidizing agents or under prolonged exposure to air and light, particularly at non-acidic pH, the amine group can be susceptible to oxidation.[5] In biological systems, it is metabolized to phenylacetaldehyde and then to phenylacetic acid.[5][6][7][8][9] While not a primary concern in a well-controlled reductive amination, the use of old or improperly stored 2-phenylethylamine could introduce minor impurities. It is always recommended to use high-purity, fresh starting materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Significant formation of cyclohexanone self-condensation byproducts. - Over-alkylation to the tertiary amine. - Suboptimal reaction conditions (temperature, pH, solvent).- Monitor the reaction by TLC or GC-MS to ensure completion. - Lower the reaction temperature. - Use a more selective reducing agent like sodium triacetoxyborohydride. - Adjust the stoichiometry to use a slight excess of 2-phenylethylamine. - Optimize reaction conditions through a design of experiments (DoE) approach.
Presence of High Molecular Weight, Non-Polar Impurities - Cyclohexanone self-aldol condensation.- Lower the reaction temperature. - Add the reducing agent at the beginning of the reaction (one-pot synthesis). - Consider a milder catalyst.
Contamination with a More Polar, Basic Impurity - Over-alkylation leading to a tertiary amine.- Use a slight excess of 2-phenylethylamine. - Purify via column chromatography or by forming a derivative of the secondary amine.
Presence of Unreacted Starting Materials - Insufficient reaction time. - Inactive reducing agent or catalyst. - Unfavorable equilibrium for imine formation.- Increase the reaction time and monitor for completion. - Use fresh, high-quality reagents. - Ensure anhydrous conditions, as water can inhibit imine formation.
Difficulty in Product Isolation/Purification - Formation of an emulsion during acid-base extraction. - Product oiling out instead of crystallizing.- Break emulsions by adding brine or filtering through Celite. - For purification, consider converting the amine to its hydrochloride salt, which often has better crystallization properties. Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproducts

This protocol utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent to minimize the reduction of the starting ketone and favor a one-pot procedure, which can reduce the formation of cyclohexanone self-condensation products.

Materials:

  • Cyclohexanone (1.0 eq)

  • 2-Phenylethylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, can aid in iminium ion formation)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or MTBE

  • HCl in diethyl ether (2 M solution)

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in anhydrous DCM, add 2-phenylethylamine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be exothermic, so maintain the temperature below 30 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-Phenylethyl)cyclohexanamine.

  • Dissolve the crude amine in a minimal amount of diethyl ether or MTBE.

  • Slowly add a 2 M solution of HCl in diethyl ether until precipitation of the hydrochloride salt is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Analytical Method for Purity Assessment by GC-MS

This method provides a general guideline for the separation and identification of the main product and potential byproducts. Optimization may be required based on the specific instrument and column used.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5-10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

Expected Elution Order: Cyclohexanone, 2-phenylethylamine, N-(2-Phenylethyl)cyclohexanamine, cyclohexanone dimers, over-alkylation product.

Protocol 3: Purification of N-(2-Phenylethyl)cyclohexanamine from Non-Basic Impurities

This acid-base extraction protocol is effective for removing non-basic impurities like cyclohexanone and its self-condensation products.

  • Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1 M HCl (3x). The basic amine product will move into the aqueous layer.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of 1 M NaOH.

  • Extract the free amine from the basified aqueous layer with fresh organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified free amine.

Visualizing Reaction Pathways and Troubleshooting Logic

To further clarify the chemical transformations and decision-making processes involved, the following diagrams are provided.

Reaction Pathway and Byproduct Formation

reaction_pathway cyclohexanone Cyclohexanone imine Iminium Ion Intermediate cyclohexanone->imine + 2-Phenylethylamine - H2O aldol_dimer Cyclohexanone Dimer (Self-Condensation) cyclohexanone->aldol_dimer + Cyclohexanone (Acid/Base, Heat) phenylethylamine 2-Phenylethylamine phenylethylamine->imine product N-(2-Phenylethyl)cyclohexanamine (Desired Product) imine->product + [H] (Reduction) tertiary_amine Tertiary Amine (Over-alkylation) product->tertiary_amine + Cyclohexanone + [H]

Caption: Key reaction pathways in the synthesis of N-(2-Phenylethyl)cyclohexanamine.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed analyze Analyze Crude Product (GC-MS, NMR) start->analyze check_impurities Major Byproducts Identified? analyze->check_impurities aldol High MW, Non-Polar Impurities (Aldol Products) check_impurities->aldol Yes overalkylation More Polar, Basic Impurity (Tertiary Amine) check_impurities->overalkylation Yes starting_materials High Levels of Starting Materials check_impurities->starting_materials Yes end Re-evaluate Reaction Parameters check_impurities->end No (Other Issues) solve_aldol Reduce Temperature Use One-Pot Method Optimize Catalyst aldol->solve_aldol solve_overalkylation Adjust Stoichiometry (Excess Amine) Purify via Chromatography overalkylation->solve_overalkylation solve_starting_materials Increase Reaction Time Check Reagent Activity Ensure Anhydrous Conditions starting_materials->solve_starting_materials

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. (n.d.). PubMed. [Link]

  • Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. (n.d.). PubMed. [Link]

  • Metabolism of 2-phenylethylamine to phenylacetic acid, via phenylacetaldehyde, by aldehyde oxidizing enzymes. (2001). ResearchGate. [Link]

  • HPLC chromatograms of 2-phenylethylamine metabolites. PET: 2-phenylethanol, PAA: phenylacetic acid, PA. (n.d.). ResearchGate. [Link]

  • (PDF) Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. (2001). ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. [Link]

  • Process for reducing the content of primary and secondary amine in a tertiary amine. (1987).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). PubMed. [Link]

  • Amines-Part 11-Chemical Properties 5-Separation of Amines. (2021). YouTube. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. (2018). ResearchGate. [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2021). National Institutes of Health. [Link]

  • hplc method validation for pharmaceuticals: a review. (2013). ResearchGate. [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]

  • (PDF) Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances. (2021). ResearchGate. [Link]

  • Amines – Classification and separation ORGANIC CHEMISTRY. (n.d.). ResearchGate. [Link]

  • Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. (2020). MDPI. [Link]

  • ALDOL condensation of CYCLOHEXANONE. (2021). YouTube. [Link]

  • Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. (2002). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hinsberg reaction. (n.d.). Wikipedia. [Link]

  • VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. (2012). Analele Universității din Oradea, Fascicula: Protecția Mediului. [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. (2022). BEPLS. [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-(2-Phenylethyl)cyclohexanamine and N-ethylcyclohexanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the anticipated pharmacological activities of N-(2-Phenylethyl)cyclohexanamine and N-ethylcyclohexanamine. In the absence of direct, side-by-side experimental data in the public domain, this analysis is founded on established structure-activity relationships (SAR) within the N-substituted cyclohexanamine class of compounds. We will explore their potential interactions with key biological targets, including sigma receptors, NMDA receptors, and monoamine transporters, and provide detailed experimental protocols for researchers seeking to characterize these and similar molecules.

Introduction: The Significance of the N-Substituent in Cyclohexanamine Scaffolds

The cyclohexanamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. The nature of the substituent on the amine nitrogen (the N-substituent) is a critical determinant of a molecule's affinity, selectivity, and functional activity at its biological targets. This guide focuses on two such derivatives: N-(2-Phenylethyl)cyclohexanamine, which features a bulky, aromatic phenylethyl group, and N-ethylcyclohexanamine, which possesses a smaller, flexible ethyl group. This structural divergence is predicted to impart distinct pharmacological profiles, a concept we will explore in detail.

N-(2-Phenylethyl)cyclohexanamine

  • Molecular Formula: C14H21N[1][2]

  • Molecular Weight: 203.32 g/mol [1][2]

  • Structure: Features a cyclohexyl ring and a phenylethyl moiety attached to a central nitrogen atom.

N-ethylcyclohexanamine

  • Molecular Formula: C8H17N

  • Molecular Weight: 127.23 g/mol

  • Structure: A simpler derivative with a cyclohexyl ring and an ethyl group on the nitrogen atom.

Comparative Pharmacological Profile: A Structure-Activity Relationship Perspective

Based on the known pharmacology of related cyclohexanamine derivatives, we can infer the likely biological targets and the influence of the N-phenylethyl versus N-ethyl substituent on activity.

Sigma Receptors: A Likely High-Affinity Target for the N-Phenylethyl Moiety

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones involved in a wide array of cellular functions. They are a prominent target for N-substituted cyclohexanamines.

N-(2-Phenylethyl)cyclohexanamine: The presence of an aromatic ring, such as the phenyl group in the N-phenylethyl substituent, is a well-established pharmacophoric element for high-affinity sigma receptor ligands. Studies on related compounds, such as N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, have demonstrated that N-alkyl-aromatic substituents can confer high affinity and selectivity for sigma receptors. For instance, some derivatives in this class exhibit affinity constants in the low nanomolar range.[3][4] The phenylethyl group in N-(2-Phenylethyl)cyclohexanamine provides a combination of hydrophobicity and potential for pi-stacking interactions within the receptor's binding pocket, which are characteristics of many potent sigma receptor ligands.

N-ethylcyclohexanamine: In contrast, the small, non-aromatic N-ethyl group is less likely to engage in the key interactions that drive high-affinity sigma receptor binding. While some level of interaction cannot be ruled out, the affinity is expected to be significantly lower than that of its N-phenylethyl counterpart. Structure-activity relationship studies on various N-substituted ligands for sigma receptors consistently show that larger, more lipophilic, and aromatic N-substituents lead to higher affinity.

Predicted Activity:

Compound Predicted Sigma-1 Receptor Affinity Rationale
N-(2-Phenylethyl)cyclohexanamine High The N-phenylethyl group provides key hydrophobic and aromatic features known to be favorable for sigma-1 receptor binding.

| N-ethylcyclohexanamine | Low to Moderate | The small N-ethyl group lacks the size and aromaticity typically associated with high-affinity sigma-1 receptor ligands. |

NMDA Receptors: Potential for Uncompetitive Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is another potential target for cyclohexanamine derivatives. Compounds with this scaffold, such as certain amino-alkyl-cyclohexanes, have been shown to act as uncompetitive NMDA receptor antagonists, binding within the ion channel pore.

N-(2-Phenylethyl)cyclohexanamine & N-ethylcyclohexanamine: The activity of cyclohexanamines at the NMDA receptor is highly dependent on the overall structure and lipophilicity of the molecule, which influences its ability to access the channel pore. While both compounds possess the basic cyclohexanamine core, the significant difference in the size and lipophilicity of the N-substituent will likely modulate their interaction with the NMDA receptor channel. The larger phenylethyl group may enhance affinity through increased hydrophobic interactions within the channel, but it could also introduce steric hindrance. The smaller ethyl group might allow for a more favorable fit within the binding site. Without direct experimental data, it is challenging to predict which compound would be more potent. However, both are candidates for further investigation as NMDA receptor modulators.

Monoamine Transporters: The Role of the Phenylethyl Moiety

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are key regulators of neurotransmitter levels in the synapse. Phenethylamine, the core structure within the N-(2-phenylethyl) group, is the parent compound for a wide range of monoamine transporter substrates and inhibitors.

N-(2-Phenylethyl)cyclohexanamine: The N-phenylethyl moiety makes this compound a structural analog of phenethylamine-based dopamine transporter ligands. Research on N-substituted 2-phenylcyclopropylmethylamines has shown that N-arylmethyl substitutions can maintain or enhance potency at monoamine transporters. Therefore, N-(2-Phenylethyl)cyclohexanamine may exhibit inhibitory activity at DAT, and potentially at SERT and NET. The cyclohexyl group would serve as a bulky N-substituent that could influence selectivity and potency.

N-ethylcyclohexanamine: The N-ethyl derivative lacks the key phenethylamine pharmacophore. While not impossible, it is significantly less likely to have high affinity for monoamine transporters compared to the N-phenylethyl analog.

Predicted Activity:

Compound Predicted Dopamine Transporter (DAT) Affinity Rationale
N-(2-Phenylethyl)cyclohexanamine Moderate to High The presence of the N-phenylethyl group, a core structure in many DAT ligands, suggests potential for interaction.

| N-ethylcyclohexanamine | Low | Lacks the phenethylamine pharmacophore, making high-affinity binding to DAT less probable. |

Experimental Protocols for Pharmacological Characterization

To empirically determine and compare the activities of N-(2-Phenylethyl)cyclohexanamine and N-ethylcyclohexanamine, the following experimental protocols are recommended.

Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

SigmaReceptorBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Tissue Guinea Pig Brain Homogenate Centrifuge1 Centrifugation & Resuspension Tissue->Centrifuge1 Membranes Final Membrane Suspension Centrifuge1->Membranes Incubation Incubate Membranes with Radioligand (3H-pentazocine) & Test Compound Membranes->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting of Filters Washing->Scintillation DataAnalysis Calculate Ki from IC50 (Cheng-Prusoff Equation) Scintillation->DataAnalysis

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a sigma-1 selective radioligand (e.g., -pentazocine), and varying concentrations of the test compound (N-(2-Phenylethyl)cyclohexanamine or N-ethylcyclohexanamine).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to modulate NMDA receptor activity by detecting changes in intracellular calcium levels in response to receptor activation.

Workflow Diagram:

NMDARCalciumFluxAssay cluster_cell_prep Cell Preparation cluster_assay_execution Assay Execution cluster_readout Readout & Analysis Cells HEK293 cells expressing NMDA receptor subunits Plating Plate cells in a 96-well plate Cells->Plating DyeLoading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plating->DyeLoading PreIncubation Pre-incubate cells with test compound DyeLoading->PreIncubation Stimulation Stimulate with NMDA and Glycine PreIncubation->Stimulation FluorReader Measure fluorescence intensity over time (FLIPR or similar) Stimulation->FluorReader DataAnalysis Calculate EC50 or IC50 values FluorReader->DataAnalysis

Caption: Workflow for NMDA Receptor Calcium Flux Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A in HEK293 cells) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of the test compound to the wells and pre-incubate for a specific duration.

  • Receptor Activation: Stimulate the NMDA receptors by adding a solution containing NMDA and the co-agonist glycine.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR instrument). The increase in fluorescence corresponds to an influx of calcium through the activated NMDA receptor channels.

  • Data Analysis: Plot the fluorescence response against the concentration of the test compound to determine the half-maximal effective concentration (EC50) for agonists or positive allosteric modulators, or the half-maximal inhibitory concentration (IC50) for antagonists.

Conclusion: Guiding Future Research

This guide provides a comparative framework for understanding the potential pharmacological activities of N-(2-Phenylethyl)cyclohexanamine and N-ethylcyclohexanamine based on established structure-activity relationships. The N-phenylethyl derivative is predicted to be a more potent ligand at sigma receptors and a more likely candidate for interaction with monoamine transporters, owing to its key structural features. The smaller N-ethyl derivative is anticipated to have a different and likely less potent pharmacological profile at these targets.

It is imperative to underscore that these are predictions based on SAR principles. The provided experimental protocols offer a clear path for researchers to empirically validate these hypotheses and to quantitatively characterize the affinity and functional activity of these and other novel cyclohexanamine derivatives. Such studies are essential for the rational design and development of new chemical probes and potential therapeutic agents targeting these important receptor systems.

References

  • de Costa, B. R., Radesca, L., Di Paolo, L., & Bowen, W. D. (1991). Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. Journal of Medicinal Chemistry, 34(10), 3058–3065.
  • Bowen, W. D., de Costa, B. R., Hellewell, S. B., Walker, J. M., & Radesca, L. (1991). Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors. The Journal of Pharmacology and Experimental Therapeutics, 259(2), 644–652.
  • Parsons, C. G., Danysz, W., & Quack, G. (1999).
  • PubChem. (n.d.). N-phenethylcyclohexanamine. Retrieved from [Link]

  • Quack, G., Danysz, W., & Parsons, C. G. (2002). Amino-alkyl-cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists. Current Pharmaceutical Design, 8(10), 829-841.

Sources

A Comparative Analysis of the Biological Activities of N-(2-Phenylethyl)cyclohexanamine and 1-(2-Phenylethyl)piperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacological research, particularly in the study of N-methyl-D-aspartate (NMDA) receptor antagonists, subtle structural modifications to a parent molecule can elicit profound differences in biological activity. This guide provides an in-depth comparison of two such analogs: N-(2-Phenylethyl)cyclohexanamine and 1-(2-Phenylethyl)piperidine. Both are derivatives of phencyclidine (PCP), a well-characterized dissociative anesthetic, and their primary mechanism of action is the non-competitive antagonism of the NMDA receptor.[1][2] This analysis, grounded in established structure-activity relationships and available experimental data, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative pharmacology.

Introduction to the Compounds and their Structural Relationship

N-(2-Phenylethyl)cyclohexanamine and 1-(2-Phenylethyl)piperidine share a common structural backbone, featuring a phenylethyl group attached to a nitrogen-containing six-membered ring. The key distinction lies in the nature of this ring: N-(2-Phenylethyl)cyclohexanamine possesses a cyclohexanamine moiety, which is a primary amine attached to a cyclohexane ring, while 1-(2-Phenylethyl)piperidine incorporates a piperidine ring, a cyclic secondary amine. This seemingly minor difference in the amine-containing ring can significantly influence the molecule's interaction with its biological targets.

Mechanism of Action: Targeting the NMDA Receptor

The primary pharmacological target for both compounds is the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2] Overactivation of the NMDA receptor is implicated in excitotoxicity and various neurological disorders. N-(2-Phenylethyl)cyclohexanamine and 1-(2-Phenylethyl)piperidine, like their parent compound PCP, are classified as non-competitive NMDA receptor antagonists. They exert their effects by binding to a specific site within the ion channel of the receptor, known as the PCP binding site.[2][3] This binding event physically blocks the flow of ions, primarily Ca2+, through the channel, thereby preventing excessive neuronal excitation.

Caption: Signaling pathway of NMDA receptor antagonism by N-(2-Phenylethyl)cyclohexanamine and 1-(2-Phenylethyl)piperidine.

Comparative Biological Activity: Insights from Structure-Activity Relationship (SAR) Studies

Direct comparative experimental data for N-(2-Phenylethyl)cyclohexanamine is limited in the available scientific literature. However, extensive structure-activity relationship (SAR) studies on phencyclidine analogs provide a robust framework for predicting its biological activity relative to 1-(2-Phenylethyl)piperidine.

Receptor Binding Affinity:

The affinity of a compound for its target receptor is a critical determinant of its potency. For arylcyclohexylamines, the nature of the amine substituent significantly impacts binding to the PCP site of the NMDA receptor.

CompoundAmine MoietyPredicted NMDA Receptor Affinity (Ki)Rationale from SAR Studies
1-(2-Phenylethyl)piperidine Piperidine (Cyclic Secondary Amine)Moderate to HighThe piperidine ring is a common feature in potent PCP analogs.[4]
N-(2-Phenylethyl)cyclohexanamine Cyclohexanamine (Primary Amine)Likely lower than the piperidine analogReplacing the piperidine ring with a non-cyclic alkyl group generally leads to active compounds, but potency can be altered. SAR studies on N-substituted arylcyclohexylamines suggest that increasing the size of the N-alkyl substitute tends to decrease potency at the NMDA receptor.[5] While the phenylethyl group is constant, the overall conformation and steric hindrance of the cyclohexanamine may result in a less optimal fit within the PCP binding site compared to the more constrained piperidine ring.

In Vivo Pharmacological Effects:

The in vivo effects of these compounds are expected to be consistent with NMDA receptor antagonism, leading to dissociative, analgesic, and psychotomimetic effects. The potency of these effects is directly related to their receptor binding affinity.

  • 1-(2-Phenylethyl)piperidine: Based on its structural similarity to other potent PCP analogs, this compound is predicted to induce significant behavioral effects, including alterations in locomotor activity, stereotyped behaviors, and deficits in motor coordination.[6]

  • N-(2-Phenylethyl)cyclohexanamine: Given its predicted lower affinity for the NMDA receptor, N-(2-Phenylethyl)cyclohexanamine is expected to be less potent in vivo compared to its piperidine counterpart. Higher doses would likely be required to elicit similar behavioral responses. Studies on N-allyl analogs of phencyclidine have shown that while they retain PCP-like activities, they are less potent behaviorally.[7] This supports the general principle that modifications to the N-substituent can modulate in vivo potency.

Experimental Protocols

To empirically determine the comparative biological activities of these compounds, the following experimental protocols are recommended.

Competitive Radioligand Binding Assay for NMDA Receptor Affinity

This assay quantifies the affinity of the test compounds for the PCP binding site on the NMDA receptor.

Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]TCP) for binding to the PCP site in rat brain cortical membranes.[8]

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in a buffered solution and centrifuge to isolate the membrane fraction containing the NMDA receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]TCP and varying concentrations of the test compound (N-(2-Phenylethyl)cyclohexanamine or 1-(2-Phenylethyl)piperidine).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Caption: Experimental workflow for the competitive radioligand binding assay.

Rodent Locomotor Activity Assay

This in vivo assay assesses the impact of the compounds on spontaneous motor activity.

Principle: NMDA receptor antagonists can produce hyperlocomotion at lower doses and motor impairment at higher doses. This assay quantifies these dose-dependent effects.[9]

Methodology:

  • Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., open-field arena).

  • Drug Administration: Administer various doses of N-(2-Phenylethyl)cyclohexanamine, 1-(2-Phenylethyl)piperidine, or a vehicle control via a suitable route (e.g., intraperitoneal injection).

  • Data Collection: Place the animals in the open-field arena and record their locomotor activity using an automated tracking system for a specified duration. Key parameters to measure include total distance traveled, time spent in different zones of the arena, and stereotypic behaviors.

  • Data Analysis: Analyze the data to determine the dose-response relationship for each compound on locomotor activity and compare their potencies.

Conclusion

Based on established structure-activity relationships for phencyclidine analogs, 1-(2-Phenylethyl)piperidine is predicted to be a more potent NMDA receptor antagonist than N-(2-Phenylethyl)cyclohexanamine. This difference in potency is attributed to the structural and conformational properties of the piperidine ring, which likely provides a more favorable interaction with the PCP binding site within the NMDA receptor ion channel. Consequently, 1-(2-Phenylethyl)piperidine is expected to elicit more potent in vivo behavioral effects.

References

  • Ahmadi, S., et al. (2011). Synthesis and pain perception of new analogues of phencyclidine in NMRI male mice. DARU Journal of Pharmaceutical Sciences, 19(5), 354–360.
  • BenchChem. (2025). Unraveling the Arylcyclohexylamines: A Comparative Analysis of PCEEA and Related Compounds.
  • Altura, B. M., & Altura, B. T. (1982). Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm. Science, 217(4564), 1043–1045.
  • al-Deeb, O. A. (1996). New analgesics derived from the phencyclidine analogue thienylcyclidine. Arzneimittelforschung, 46(5), 505–508.
  • Jirgensons, A., et al. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry, 35(6), 555–565.
  • French, E. D., & Vantini, G. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. The Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019–1027.
  • Herndon, J. L., et al. (1991). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 38(2), 375–380.
  • Itzhak, Y., et al. (1984). N-allyl analogues of phencyclidine: chemical synthesis and pharmacological properties. Journal of Medicinal Chemistry, 27(10), 1267–1271.
  • Tournier, N., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574.
  • Wallach, J., et al. (2015). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 809-828.
  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905.
  • De Martin, S., et al. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Neuropsychopharmacology, 27(5), pyae018.
  • Manchado, A., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.
  • Kyzar, E. J., & Kalueff, A. V. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(10), 1031.
  • Salabert, A. S., et al. (2023). Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model. Molecular Imaging and Biology, 25(5), 934–945.
  • Acevedo-Canabal, A., et al. (2022). Effect of treatments on locomotor activity in rats treated with MB or sildenafil and DZ or FNZ. Journal of Psychopharmacology, 36(11), 1251-1263.
  • Lodge, D. (2009). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 1-13). Humana Press.
  • BenchChem. (2025). Application Notes and Protocols for NMDA Receptor Binding Assay Using a Phenylcyclohexylamine Analog.
  • Parsons, C. G., et al. (1999).
  • van den Buuse, M. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Methods in Molecular Biology, 2427, 201–221.
  • Halberstadt, A. L., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 5024–5028.
  • Kalueff, A. V., et al. (2025). Acute Effects of Four Major Trace Amines on Zebrafish Behavioral, Neurochemical, and Neuroendocrine Responses. Journal of Neurochemistry.
  • Gogas, K. R., et al. (2024). Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. Pharmacology Biochemistry and Behavior, 107(1), 1-8.
  • Bleier, J., et al. (2024).
  • Linsenbardt, D. N., & Horton, D. B. (2022).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-Phenylethyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. N-(2-Phenylethyl)cyclohexanamine hydrochloride, a compound of interest in drug development and neuroscience research, requires meticulous handling not only during experimentation but also at the end of its utility. This guide provides a procedural framework for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. As scientists, our responsibility is to ensure that our work, from discovery to disposal, is conducted with the utmost integrity and foresight.

The dual nature of this compound's potential hazards—both as a chemical irritant and a structural analog to controlled substances—necessitates a multi-faceted disposal strategy. This guide will delineate the procedures for managing this compound as a hazardous chemical waste and provide the more stringent protocols required if it is to be handled as a potential controlled substance analogue.

I. Hazard Profile and Pre-Disposal Safety

Before initiating any disposal protocol, it is imperative to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[1]. Therefore, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, which can cause irritation[1].
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.To protect against serious eye irritation from dust or splashes[1].
Skin and Body Protection A lab coat or other protective clothing to prevent skin exposure.To prevent contamination of personal clothing and minimize skin contact[1].
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or fumes, which can lead to respiratory irritation[1].

II. Standard Disposal Protocol as a Hazardous Chemical Waste

For research laboratories, all chemical waste must be managed in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2]. The following steps outline the standard procedure for disposing of this compound as a non-controlled hazardous waste.

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should not be mixed with other waste streams unless they are compatible. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even an explosion[2].

  • Select a Compatible Container : Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid[3].

  • Headspace : Do not fill the container to more than 90% of its capacity to allow for expansion of the contents[4].

  • Cleanliness : The exterior of the waste container must be kept clean and free of contamination[4].

Accurate labeling is a critical EPA requirement[5]. The label on the hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard(s) associated with the chemical (e.g., "Irritant")

  • The date on which the first amount of waste was added to the container (the "accumulation start date")

Laboratories can accumulate hazardous waste in an SAA, which is at or near the point of generation and under the control of the laboratory personnel[3][5].

  • Storage Limits : No more than 55 gallons of hazardous waste may be accumulated in an SAA[6].

  • Container Management : Waste containers in the SAA must be kept closed except when adding waste[3].

  • Time Limits : Once a container is full, it must be moved to the central accumulation area within three days[3].

The final step is the transfer of the hazardous waste to your institution's Environmental Health and Safety (EHS) department, who will arrange for its disposal by a licensed hazardous waste contractor. This typically involves incineration or other approved methods[5]. Never dispose of this chemical down the drain or in the regular trash[2].

III. Enhanced Disposal Protocol for a Potential Controlled Substance Analogue

Due to its phenethylamine backbone, a structure shared by many DEA-scheduled substances, it is prudent to consider this compound as a potential controlled substance analogue for disposal purposes. A controlled substance analogue is a substance that is structurally or pharmacologically substantially similar to a Schedule I or II substance[6]. This necessitates a more rigorous disposal process to prevent diversion and ensure the substance is rendered non-retrievable.

The DEA mandates that disposed controlled substances be rendered "non-retrievable," meaning they are permanently altered in their physical or chemical state, making them unusable for all practical purposes[7]. Incineration is currently the only method the DEA has reviewed that meets this standard[7].

The following workflow illustrates the decision-making and procedural steps for the enhanced disposal protocol.

G Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware) B Characterize Waste: Potential Controlled Substance Analogue? A->B C Standard Hazardous Waste Protocol (Follow Section II) B->C No D Enhanced Disposal Protocol (Follow Section III) B->D Yes (Recommended) E Segregate and Secure Storage (Locked cabinet or safe) D->E F Render Non-Retrievable (Contact EHS for approved method) E->F G Documentation (Maintain detailed records of destruction) F->G H Transfer to EHS/Licensed Vendor (For final disposal, likely incineration) G->H

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Phenylethyl)cyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The handling of novel or sparsely documented compounds like N-(2-Phenylethyl)cyclohexanamine hydrochloride demands a heightened level of caution. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the core principles of risk assessment and the precautionary principle. Given the limited toxicological data for this specific compound, we must operate under the assumption of higher risk, allowing the known hazards of its chemical class to inform our safety protocols.

Foundational Hazard Assessment: The 'Why' Behind the Protocol

Understanding the rationale for each piece of PPE is critical for consistent and correct application. This compound is classified with several key hazards that dictate our safety posture.[1][2] The primary risks are associated with direct contact and inhalation.

The toxicological properties of this specific substance have not been fully investigated.[3] This absence of comprehensive data is not an invitation for relaxed standards; rather, it mandates a more stringent approach. We must infer potential risks from similar structures, such as cyclohexylamine, which is known to be corrosive and toxic.[4][5][6] Therefore, our protocol is built to defend against both known irritant properties and potential, uncharacterized systemic toxicity.

Table 1: GHS Hazard Profile for this compound

GHS Classification Hazard Statement Implication for Handling
Skin Irritation (Category 2) H315: Causes skin irritation Requires robust skin protection to prevent contact dermatitis and potential chemical burns.[1][2]
Eye Irritation (Category 2A) H319: Causes serious eye irritation Mandates stringent eye protection to prevent severe, potentially irreversible damage.[1][2]

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Necessitates engineering controls and, where dust is generated, respiratory protection.[1][2] |

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before any personal protective equipment is selected, the first lines of defense must be established. PPE does not eliminate a hazard; it provides a final barrier between you and the chemical.

  • Engineering Controls : Your primary safeguard is ventilation. All handling of this compound, especially the manipulation of the solid powder, must be performed within a certified chemical fume hood.[7] This containment system is critical for minimizing airborne concentrations and protecting you from respiratory exposure.[1][2]

  • Administrative Controls : A key administrative control is ensuring that an eyewash station and a safety shower are readily accessible and unobstructed.[1][3][7] All personnel must be trained on their location and operation before beginning work with the compound.

Core PPE Protocol: A Head-to-Toe Mandate

The following PPE is mandatory for all procedures involving this compound. The selection is based on a risk assessment that prioritizes protection against splashes, dust inhalation, and skin contact.

Eye and Face Protection: Non-Negotiable

Due to the classification "Causes serious eye irritation," direct contact could lead to significant injury.[1][2]

  • Minimum Requirement : ANSI Z87.1-rated chemical splash goggles are required at all times. Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine dust.

  • High-Risk Operations : For procedures with a higher risk of splashing (e.g., transferring solutions, handling larger quantities), a full-face shield must be worn over the chemical splash goggles.[4][8] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: The Chemical Barrier

The compound's ability to cause skin irritation and the potential for uncharacterized dermal toxicity demand a robust barrier.[1][4]

  • Gloves : Nitrile gloves are the standard recommendation. It is crucial to always inspect gloves for tears or pinholes before use. For prolonged work or when handling higher concentrations, consider double-gloving. Gloves should be removed and replaced immediately if contamination is suspected, and always after a maximum of 60 minutes of use to prevent permeation.[9]

  • Laboratory Coat : A clean, long-sleeved laboratory coat, fully buttoned, is mandatory.

  • Enhanced Protection : For tasks involving larger quantities (>10g) or a significant risk of spillage, supplement your lab coat with a chemically resistant apron.[4]

Respiratory Protection: Guarding Against the Unseen

As a solid, this compound presents a significant risk of forming airborne dust during handling, especially during weighing and transfers.[1]

  • When to Use : A NIOSH-approved respirator is required whenever the material is handled outside of a fume hood or when procedures could generate significant dust (e.g., weighing, scraping, or bulk transfers).

  • Type of Respirator : For protection against solid particulates, a filtering facepiece respirator (such as an N95) is the minimum requirement. Ensure you have been properly fit-tested for the model you use, as per OSHA regulations.[7][9]

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Donning start Start: Plan Experiment assess_task Assess Task (e.g., Weighing, Dissolving) start->assess_task ppe_base Don Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles assess_task->ppe_base dust_risk Dust Generation Risk? ppe_base->dust_risk respirator Add N95 Respirator (Fit-Tested) dust_risk->respirator Yes splash_risk Splash Risk? dust_risk->splash_risk No respirator->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed to Fume Hood splash_risk->proceed No face_shield->proceed

Caption: PPE selection logic for handling the compound.

Step-by-Step Operational Plan: Weighing the Compound

This protocol integrates PPE use into a common laboratory task to provide actionable guidance.

  • Preparation : Before bringing the chemical into the workspace, ensure your fume hood is operational and the work surface is clean. Confirm the location of the nearest eyewash station and safety shower.

  • Don PPE : Following the logic diagram above, don your core PPE: a fully buttoned lab coat, chemical splash goggles, and nitrile gloves. If you are weighing the powder, an N95 respirator is mandatory.

  • Conduct Work in Fume Hood : Place all necessary equipment (balance, weigh paper, spatula, container) inside the chemical fume hood. Perform all manipulations of the solid compound well within the hood to ensure containment.

  • Handling : Minimize the generation of dust. Handle the container carefully and use smooth motions when transferring the powder with a spatula. If a spill occurs within the hood, clean it immediately according to your lab's spill procedure.

  • Post-Handling : Securely close the primary container. Wipe down the spatula and any surfaces with a damp cloth to remove residual powder, treating the cloth as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. First, remove gloves, then your lab coat, and finally your goggles and respirator outside the immediate work area.

  • Hygiene : Wash your hands thoroughly with soap and water immediately after the procedure is complete.[1][2]

Emergency Response and Disposal

Exposure Protocol:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

Disposal Plan: All materials contaminated with this compound, including used PPE, weigh paper, and cleaning materials, must be considered hazardous waste. Collect these materials in a designated, sealed container and dispose of them according to your institution's and local environmental regulations.[8][10] Do not dispose of this chemical or its contaminated materials in standard trash or down the drain.[2]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues, ensuring that our pursuit of scientific discovery is both responsible and secure.

References

  • NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine , Centers for Disease Control and Prevention, [Link]

  • Safety Data Sheet (Corrosive Liquid) , CHEMTRON SUPPLY CORPORATION, [Link]

  • Safety Data Sheet (Flammable Liquid) , CHEMTRON SUPPLY CORPORATION, [Link]

  • SDS US (Flammable, Corrosive Liquid) , Peno-Blas, [Link]

  • Material Safety Data Sheet - Cole-Parmer (Cis-2-Hydroxymethyl-4-Cyclohexenyl-1-Amine, Hydrochloride) , Cole-Parmer, [Link]

  • CYCLOHEXYLAMINE | Occupational Safety and Health Administration , OSHA, [Link]

  • Personal Protective Equipment (PPE) - CHEMM , U.S. Department of Health & Human Services, [Link]

  • Hazardous Substance Fact Sheet - Cyclohexylamine , New Jersey Department of Health, [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs , Centers for Disease Control and Prevention, [Link]

  • Material Safety Data Sheet - Cole-Parmer (2-trans-(Cyclohexylaminomethyl)-1-cyclohexanol hydrochloride) , Cole-Parmer, [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.